molecular formula C22H26N2O2 B095241 Solvent Blue 35 CAS No. 17354-14-2

Solvent Blue 35

Cat. No.: B095241
CAS No.: 17354-14-2
M. Wt: 350.5 g/mol
InChI Key: OCQDPIXQTSYZJL-UHFFFAOYSA-N
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Description

Solvent Blue 35 is a useful research compound. Its molecular formula is C22H26N2O2 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Bis(butylamino)anthracene-9,10-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(butylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-12-18(24-14-6-4-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-12,23-24H,3-6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQDPIXQTSYZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044605
Record name 1,4-Bis(butylamino)anthracene-9,10-dione
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Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17354-14-2
Record name Solvent Blue 35
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Solvent Blue 35
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Record name 9,10-Anthracenedione, 1,4-bis(butylamino)-
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Record name 1,4-Bis(butylamino)anthracene-9,10-dione
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Record name 1,4-bis(butylamino)anthraquinone
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Record name SOLVENT BLUE 35
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Solubility of Solvent Blue 35 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Solvent Blue 35 (also known as Sudan Blue II or C.I. 61554) in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this dye is utilized.

Core Physicochemical Properties

This compound is a synthetic anthraquinone dye characterized by its dark blue powder appearance.[1][2] It is widely used for coloring plastics, inks, oils, fats, and waxes.[3][4] Chemically, it is identified as 1,4-bis(butylamino)anthracene-9,10-dione, with the molecular formula C22H26N2O2.[1][5] The dye is noted for its insolubility in water but demonstrates solubility in a range of organic solvents.[2][3][6]

Quantitative Solubility Data

The solubility of this compound has been quantitatively determined in several common organic solvents. The following table summarizes the available data, providing a clear comparison of solubility levels at a standardized temperature.

Organic SolventSolubility at 20°C (g/L)
Dichloromethane171.3
Methylbenzene86.3
Butyl Acetate22.3
Acetone13.6
Ethyl Alcohol2.6

Note: This data is provided for reference and was compiled from publicly available technical data sheets.[4][7][8]

Additionally, qualitative solubility has been reported for other solvents:

Organic SolventQualitative Solubility
ChloroformSlightly soluble[1]
DMSOSlightly soluble (sonication may be required)[1][9]

Experimental Protocols

Detailed experimental protocols for the determination of the quantitative solubility data presented above are not extensively available in the public domain. Typically, such data is generated internally by manufacturers. However, a general methodology for determining the solubility of a dye like this compound in an organic solvent would likely follow a standardized saturation shake-flask method. A generalized workflow for such a procedure is outlined below.

A common approach involves adding an excess amount of the solid dye to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. After saturation, the undissolved solid is separated from the solution by filtration or centrifugation. The concentration of the dissolved dye in the clear supernatant is then determined using a suitable analytical technique, such as UV-Visible spectrophotometry, by measuring the absorbance at the dye's maximum wavelength (λmax) and correlating it to a pre-established calibration curve.

Visualization of Experimental Workflow

The logical steps for determining the solubility of this compound in an organic solvent can be visualized as follows:

G General Workflow for Solubility Determination A 1. Sample Preparation - Weigh excess this compound - Measure a precise volume of the organic solvent B 2. Equilibration - Combine dye and solvent in a sealed vessel - Agitate at a constant temperature (e.g., 20°C) - Allow sufficient time to reach saturation A->B C 3. Phase Separation - Centrifuge or filter the mixture to remove undissolved solid B->C D 4. Analysis of Supernatant - Prepare dilutions of the saturated solution - Measure absorbance using UV-Vis spectrophotometry C->D E 5. Quantification - Calculate concentration using a standard calibration curve D->E

Caption: A flowchart illustrating the key stages of an experimental protocol for determining solvent solubility.

References

In-depth Technical Guide to the Spectral Properties of C.I. 61554

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 61554, widely known as Solvent Blue 35 or Sudan Blue II, is a synthetic anthraquinone dye.[1][2] Its lipophilic nature renders it highly soluble in organic solvents and lipids, while being insoluble in water.[3][4] This property has led to its extensive use in various industrial applications, including the coloring of plastics, lacquers, and hydrocarbon-based solvents.[1][5] In the realm of scientific research, C.I. 61554 is primarily utilized as a histological stain for the detection and visualization of lipids, particularly triglycerides, in tissue samples.[6][7] This guide provides a comprehensive overview of the known spectral properties of C.I. 61554, detailed experimental protocols for its use in lipid staining and for the characterization of its spectral characteristics, and a workflow for its application in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of C.I. 61554 is presented in Table 1.

Table 1: Physicochemical Properties of C.I. 61554

PropertyValueReference(s)
Common Names This compound, Sudan Blue II[3][6]
CAS Number 17354-14-2[2]
Molecular Formula C₂₂H₂₆N₂O₂[2]
Molecular Weight 350.45 g/mol [2]
Appearance Dark blue powder[8]
Melting Point 120-122 °C[3]
Solubility Insoluble in water; Soluble in organic solvents[3][4]

Spectral Properties

C.I. 61554 exhibits characteristic absorption in the visible region of the electromagnetic spectrum, which is responsible for its blue color. The exact position and intensity of the absorption and emission bands are influenced by the solvent environment, a phenomenon known as solvatochromism.[9]

UV-Visible Absorption Spectroscopy

Table 2: UV-Visible Absorption Properties of C.I. 61554

SolventAbsorption Maximum (λmax)Molar Extinction Coefficient (ε)ConcentrationReference(s)
-652 nm--[10]
Chloroform648-652 nm≥16,000 L mol⁻¹ cm⁻¹0.01 g/L[3]

The solubility of C.I. 61554 in various organic solvents at 20°C is provided in Table 3, which is a crucial consideration for preparing solutions for spectral analysis or staining.

Table 3: Solubility of C.I. 61554 in Organic Solvents at 20°C

SolventSolubility (g/L)Reference(s)
Acetone13.6[4]
Butyl Acetate22.3[4]
Methylbenzene86.3[4]
Dichloromethane171.3[4]
Ethyl Alcohol2.6[4]
Fluorescence Spectroscopy

Information regarding the fluorescence properties of C.I. 61554, such as its emission maximum and quantum yield, is not extensively documented in scientific literature. The fluorescence of a molecule is highly dependent on its environment, with solvent polarity playing a significant role in the position and intensity of the emission spectrum.[9][11] Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the fluorescence emission.[11]

Experimental Protocols

Protocol for Lipid Staining in Tissue Sections (Adapted from Sudan Black B protocols)

This protocol is adapted from established methods for Sudan Black B, a dye with similar properties and applications to C.I. 61554, for the histological staining of lipids in frozen tissue sections.[12][13]

Materials:

  • C.I. 61554 (this compound) staining solution (e.g., 0.7% w/v in propylene glycol)

  • Propylene glycol

  • 85% Propylene glycol solution

  • Nuclear fast red solution (for counterstaining)

  • Glycerin jelly or other aqueous mounting medium

  • Formalin (10%) for fixation

  • Distilled water

  • Microscope slides and coverslips

Procedure:

  • Fixation: Fix frozen tissue sections on clean microscope slides using 10% formalin.

  • Washing: Gently wash the fixed sections with distilled water.

  • Dehydration (optional but recommended): Immerse the slides in two changes of propylene glycol for 5 minutes each.

  • Staining: Immerse the slides in the C.I. 61554 staining solution. The incubation time may need to be optimized but can range from 7 minutes with agitation to longer periods.[12] For room temperature staining, a longer incubation of up to 60 minutes may be necessary.[13]

  • Differentiation: Transfer the slides to an 85% propylene glycol solution for 3 minutes to remove excess stain.

  • Rinsing: Rinse the slides thoroughly in distilled water.

  • Counterstaining: Immerse the slides in a nuclear fast red solution for approximately 3 minutes to stain the cell nuclei.

  • Final Wash: Wash the slides in tap water followed by a final rinse in distilled water.

  • Mounting: Mount the coverslip using an aqueous mounting medium like glycerin jelly.

Expected Results:

  • Lipids (including neutral fats, phospholipids, and sterols) will be stained a blue-black color.[13]

  • Cell nuclei will be stained red.[13]

Generalized Protocol for Measuring UV-Visible Absorption Spectrum

This protocol outlines the general steps for obtaining the UV-Visible absorption spectrum of C.I. 61554.

Materials:

  • C.I. 61554

  • Spectroscopic grade solvents (e.g., ethanol, chloroform, DMSO)

  • UV-Visible spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of C.I. 61554 in the desired solvent. Subsequently, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

  • Blank Measurement: Fill a clean cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.

  • Sample Measurement: Rinse the cuvette with a small amount of the C.I. 61554 solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 400-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration in mol/L, and l is the path length in cm).

Generalized Protocol for Measuring Fluorescence Emission Spectrum and Quantum Yield

This protocol provides a general method for determining the fluorescence properties of C.I. 61554.

Materials:

  • C.I. 61554

  • Spectroscopic grade solvents

  • A reference standard with a known quantum yield (e.g., a well-characterized fluorescent dye that absorbs at a similar wavelength)

  • Spectrofluorometer

  • UV-Visible spectrophotometer

  • Quartz fluorescence cuvettes

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both C.I. 61554 and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (ideally below 0.1) to avoid inner filter effects.

  • Absorption Spectra: Measure the UV-Visible absorption spectra of all prepared solutions.

  • Fluorescence Emission Spectra:

    • Set the excitation wavelength of the spectrofluorometer to a wavelength where the dye absorbs strongly.

    • Record the fluorescence emission spectrum for each solution of C.I. 61554 and the reference standard, ensuring the same instrument settings are used for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both C.I. 61554 and the reference standard.

    • The quantum yield (Φ) of C.I. 61554 can be calculated using the following equation: Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²) where:

      • Φ is the quantum yield

      • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

      • n is the refractive index of the solvent (if the same solvent is used for the sample and reference, this term cancels out)

Mandatory Visualizations

Experimental Workflow for Lipid Staining

The following diagram illustrates the key steps in a typical experimental workflow for staining lipids in tissue sections using C.I. 61554.

G A Tissue Section Preparation (Frozen Sectioning) B Fixation (e.g., 10% Formalin) A->B C Washing (Distilled Water) B->C D Dehydration (Propylene Glycol) C->D E Staining (C.I. 61554 Solution) D->E F Differentiation (85% Propylene Glycol) E->F G Rinsing (Distilled Water) F->G H Counterstaining (Nuclear Fast Red) G->H I Final Wash (Tap Water -> Distilled Water) H->I J Mounting (Aqueous Mounting Medium) I->J K Microscopic Examination J->K

Caption: Workflow for lipid staining with C.I. 61554.

Logic Diagram for Spectroscopic Analysis

This diagram outlines the logical flow for the comprehensive spectroscopic analysis of C.I. 61554.

G cluster_0 Sample Preparation cluster_1 UV-Visible Spectroscopy cluster_2 Fluorescence Spectroscopy A Prepare Stock Solution of C.I. 61554 B Prepare Serial Dilutions in Desired Solvent A->B C Measure Absorbance Spectra B->C For Absorbance F Measure Emission Spectra B->F For Fluorescence D Determine λmax C->D E Calculate Molar Extinction Coefficient (ε) D->E G Determine Emission λmax F->G H Calculate Quantum Yield (Φ) G->H

Caption: Logical flow for spectroscopic analysis of C.I. 61554.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Solvent Blue 35

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for Solvent Blue 35 (C.I. 61554), an anthraquinone-based dye. This document details the core chemical reactions, manufacturing workflows, and experimental protocols, supported by quantitative data and process visualizations.

Introduction to this compound

This compound, chemically known as 1,4-bis(butylamino)anthracene-9,10-dione, is a synthetic dye recognized for its brilliant greenish-blue hue.[1] It is characterized by its solubility in organic solvents and insolubility in water.[1][2] This property makes it highly suitable for a variety of industrial applications, including the coloring of plastics (such as ABS, PC, HIPS, and PMMS), synthetic fibers, lacquers, inks, oils, fats, and waxes.[3][4] In some regions, it is also utilized as a fuel dye.[3]

Core Synthesis and Manufacturing Processes

The predominant method for synthesizing this compound is through the condensation reaction of 1,4-dihydroxyanthraquinone (quinizarin) with n-butylamine.[1][3][5] Industrial manufacturing processes have evolved to optimize yield, purity, and environmental impact, leading to several variations in reaction conditions and materials used.

Key Synthesis Methodologies:
  • Traditional Leuco-Compound Method: This conventional approach involves the reduction of 1,4-dihydroxyanthraquinone to its leuco form (2,3-dihydro-9,10-dihydroxy-1,4-anthracenedione) as an intermediate. This leuco compound is then condensed with n-butylamine. The resulting product is subsequently oxidized to yield this compound.[4] This method has been reported to have lower yields and generate more byproducts.

  • Aqueous Phase Synthesis: A more contemporary and environmentally conscious approach utilizes water as the reaction solvent, significantly reducing the reliance on volatile organic compounds.[6] This method often employs a catalyst, such as an aromatic acid, to facilitate the reaction between 1,4-dihydroxyanthraquinone and n-butylamine directly.[6] This "green chemistry" approach can lead to higher yields and purity.

  • Solvent-Based Synthesis: Various organic solvents can be used as the reaction medium. For instance, methanol or ethanol can be employed, sometimes in the presence of a mixture of quinizarin and its leuco form.[3][5] Catalysts like acetic acid are often used to improve reaction speed and yield.[3]

Quantitative Data on Synthesis Processes

The following tables summarize quantitative data extracted from various manufacturing methodologies, providing a comparative overview of reaction parameters and outcomes.

Table 1: Comparison of Different Synthesis Methods for this compound

ParameterTraditional Method (with Leuco Intermediate)Aqueous Phase MethodSolvent-Based Method (Ethanol)
Primary Reactants 1,4-dihydroxyanthraquinone, n-butylamine1,4-dihydroxyanthraquinone, n-butylamine1,4-dihydroxyanthraquinone, 1,4-dihydroxyanthraquinone leuco, n-butylamine
Solvent Alkaline WaterWaterEthanol
Catalyst/Additive Hydrosulfite (reducing agent)Aromatic AcidAcetic Acid, Anhydrous Sodium Sulfate
Reaction Temperature 85-88°C75-85°C[6]Reflux Temperature[3]
Reaction Time 5 hours2-4 hours[6]1-4 hours[3]
Reported Yield ~75%85.3% - 88.2%[6]Up to 95.0%[3]
Reported Purity 98.1%98.2% - 99.2%[6]98.6%[3]

Table 2: Reactant Ratios for Different Synthesis Protocols

Reactant/CatalystAqueous Phase Method (Example 1)[6]Aqueous Phase Method (Example 2)[6]Solvent-Based Method (Ethanol)[3]
1,4-dihydroxyanthraquinone 35g35g1 part (by mass)
n-butylamine 50g60g1.5 - 2.5 parts (by mass)
Water 200g200gNot Applicable
Ethanol Not ApplicableNot Applicable7.5 - 10 parts (by mass)
Aromatic Acid 0.5g0.5gNot Applicable
Acetic Acid Not ApplicableNot Applicable0.25 - 0.4 parts (by mass)
1,4-dihydroxyanthraquinone leuco Not ApplicableNot Applicable0.225 - 0.3 parts (by mass)
Anhydrous Sodium Sulfate Not ApplicableNot Applicable0.75 - 1 part (by mass)

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, based on documented manufacturing methods.

Protocol 1: Aqueous Phase Synthesis[6]
  • Reaction Setup: In a 500ml four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 35g of 1,4-dihydroxyanthraquinone, 50g of n-butylamine, 200g of water, and 0.5g of an aromatic acid at room temperature.

  • Reaction: Stir the mixture and heat to 85°C. Maintain this temperature under reflux for 2 hours.

  • Work-up: After the reaction is complete, cool the mixture to below 40°C.

  • Isolation: Filter the reaction mixture via suction filtration.

  • Purification: Wash the resulting filter cake three times with hot water.

  • Drying: Dry the purified product to obtain this compound. This protocol has a reported yield of 86.5% and a purity of 98.4%.[6]

Protocol 2: Solvent-Based Synthesis Using a Leuco Intermediate[3]
  • Reaction Setup: In a reactor, add ethanol, anhydrous sodium sulfate, 1,4-dihydroxyanthraquinone, 1,4-dihydroxyanthraquinone leuco, acetic acid, and n-butylamine according to the mass ratios specified in Table 2.

  • Reaction: Close the reactor and heat the mixture to its reflux temperature. Maintain the reaction for 1-4 hours under a pressure of 0.08 MPa or less.

  • Solvent Recovery: After the reaction, distill off the mixed solvent of ethanol and n-butylamine for potential recycling.

  • Separation: Add alkaline water to the remaining mixture to facilitate separation.

  • Isolation and Purification: Filter the product, wash it, and then dry to obtain this compound.

Manufacturing Process Visualization

The following diagrams illustrate the logical workflow of the synthesis and manufacturing processes for this compound.

Synthesis_Workflow reactant reactant process process intermediate intermediate product product purification purification Quinizarine 1,4-Dihydroxyanthraquinone (Quinizarin) Reaction Condensation Reaction (Heating & Reflux) Quinizarine->Reaction nButylamine n-Butylamine nButylamine->Reaction Solvent_Catalyst Solvent & Catalyst (e.g., Water, Aromatic Acid) Solvent_Catalyst->Reaction Crude_Product Crude Reaction Mixture Reaction->Crude_Product Cooling Cooling Crude_Product->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Hot Water Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Aqueous Phase Synthesis Workflow for this compound.

Industrial_Manufacturing_Workflow charge charge reaction_step reaction_step oxidation_step oxidation_step purification_step purification_step final_step final_step Charge_Reactants Charge Reactor: - Methanol - Quinizarine - Leucoquinizarine - n-Butylamine Reflux Heat to Moderate Temperature with Reflux (10 hrs) Charge_Reactants->Reflux Oxidation Air Purge for Oxidation (5-10 hrs) Reflux->Oxidation Heat_Vacuum Heat to 125°C Apply Vacuum (2-3 hrs) Oxidation->Heat_Vacuum Solvent_pH Cool and Charge O-Xylene, Adjust pH to 6.0 with Acetic Acid Heat_Vacuum->Solvent_pH Separation Remove Aqueous Layer Solvent_pH->Separation Final_Processing Apply Vacuum to Remove Moisture, Standardize, and Pack Separation->Final_Processing

References

An In-depth Technical Guide to Sudan Blue II: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Sudan Blue II, also known as Solvent Blue 35, is a synthetic, fat-soluble anthraquinone dye.[1] It is recognized for its vibrant blue color and is widely utilized across various industrial and scientific fields, from coloring plastics and fabrics to staining lipids in biological tissues for microscopic examination.[2] This technical guide provides a detailed overview of its molecular structure, chemical formula, physicochemical properties, and common applications.

Molecular Identity and Structure

Sudan Blue II is chemically identified as 1,4-bis(butylamino)anthraquinone.[3] Its structure is characterized by a central anthraquinone core with two butylamino groups attached at the C1 and C4 positions. This molecular arrangement is responsible for its distinct blue color and its lipophilic nature.

Chemical Formula: C₂₂H₂₆N₂O₂[2][4]

Synonyms: this compound, Oil Blue 35, Fat Blue B[2][3][4][5]

Structure Visualization:

Caption: 2D molecular structure of Sudan Blue II (1,4-bis(butylamino)anthraquinone).

Physicochemical Properties

A summary of the key quantitative properties of Sudan Blue II is presented in the table below. These properties are crucial for its application in various solvents and materials.

PropertyValueSource(s)
Molecular Weight 350.45 g/mol [2][4]
CAS Number 17354-14-2[1][2][4]
Appearance Blue, violet or purple powder[2]
Melting Point 120 - 125 °C[2][6]
Boiling Point 568.7 ± 50.0 °C (Predicted)[6]
Density 1.179 ± 0.06 g/cm³ (Predicted)[6]
UV-Vis λmax 604 nm and 652 nm[4]
Solubility Soluble in chloroform (4 mg/mL), slightly soluble in DMSO.[6] Insoluble in water.[7]
Colour Index 61554

Applications and Experimental Use

Sudan Blue II's primary characteristic is its high solubility in nonpolar organic solvents, fats, oils, and waxes, which dictates its main applications.[2] It is largely insoluble in water.

Histological Staining

In research and diagnostic settings, Sudan Blue II is a vital staining agent in histology and pathology.[2] Its ability to selectively bind to and color lipids makes it an essential tool for visualizing fat deposits within cells and tissues.[2] This is particularly crucial for studying cellular metabolism and diagnosing diseases characterized by lipid accumulation.

A general workflow for using Sudan Blue II in lipid staining involves:

  • Sample Preparation: Biological tissues are fixed, sectioned, and mounted on microscope slides.

  • Staining: The slides are immersed in a saturated solution of Sudan Blue II, typically prepared in a solvent like ethanol or propylene glycol.

  • Differentiation: Excess stain is removed by washing with a solvent to ensure that only the lipid-bound dye remains.

  • Counterstaining (Optional): A counterstain may be applied to visualize other cellular components, such as the nucleus.

  • Microscopy: The stained tissue is then observed under a microscope, where lipid droplets appear as distinct blue-colored structures.

Staining_Workflow A Tissue Fixation & Sectioning B Staining with Sudan Blue II Solution A->B C Differentiation (Wash) B->C D Microscopic Visualization C->D

Caption: General experimental workflow for histological lipid staining with Sudan Blue II.

Industrial Dyeing

In industrial applications, Sudan Blue II is used to impart a rich, vibrant blue color to a variety of materials.[2] Its stability and high solubility in hydrocarbons make it an effective colorant for:

  • Oils, fats, and waxes

  • Plastics and acrylic emulsions[7]

  • Polishes and greases[7]

  • Specific diesel fuels[5]

The dye functions by dissolving molecularly within the substrate, resulting in a uniform and stable coloration.[7]

Spectrophotometry

Sudan Blue II can be quantified in samples using spectrophotometry, a technique that measures light absorption. Due to its distinct absorption peaks around 604 nm and 652 nm, its concentration in a solution can be determined by measuring the absorbance at these wavelengths.[4] This method is employed in environmental sample analysis to detect trace levels of the dye.[8]

References

In-Depth Technical Guide to CAS 17354-14-2 (Solvent Blue 35)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical with CAS number 17354-14-2, commonly known as Solvent Blue 35. This document details its chemical and physical properties, synthesis protocols, and applications, with a focus on its utility in research and development.

Chemical Identification and Properties

This compound is a synthetic anthraquinone dye recognized for its vibrant blue color.[1][2] It is primarily used as a colorant in various industrial applications, including plastics, inks, coatings, and as a fuel marker.[2][3] In the scientific research community, it is also known as Oil Blue 35 or Sudan Blue II and is utilized as a lipophilic stain for the visualization of intracellular lipid droplets.[1][2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 17354-14-2
IUPAC Name 1,4-bis(butylamino)anthracene-9,10-dione[1]
Molecular Formula C22H26N2O2[1]
Molecular Weight 350.45 g/mol [4]
Synonyms C.I. 61554, Oil Blue 35, Sudan Blue II, Blue 2N, Fat Blue B[4]
InChI Key OCQDPIXQTSYZJL-UHFFFAOYSA-N[1]
Canonical SMILES CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O[1]

Table 2: Physicochemical Properties

PropertyValue
Appearance Dark blue powder[4]
Melting Point 120-122 °C[4]
Boiling Point (Predicted) 568.7 ± 50.0 °C[4]
Density (Predicted) 1.179 ± 0.06 g/cm³[4]
Solubility Insoluble in water; Soluble in organic solvents such as chloroform and DMSO (slightly)[4][5]
Vapor Pressure 0-0 Pa at 20-50 °C[5]
LogP 6.1 at 23 °C and pH 7[4]

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the condensation reaction of 1,4-dihydroxyanthraquinone (Quinizarin) with n-butylamine.[1] Several variations of this protocol exist to optimize yield and purity.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented manufacturing process.

Materials:

  • 1,4-dihydroxyanthraquinone

  • n-butylamine

  • Aromatic acid (catalyst)

  • Water

  • Reaction kettle with stirring and reflux capabilities

Procedure:

  • In a reaction kettle equipped with a stirrer and reflux condenser, add 1,4-dihydroxyanthraquinone, n-butylamine, aromatic acid, and water at room temperature.

  • Stir the mixture and heat to a temperature of 75-85°C.

  • Maintain this temperature for 2-4 hours under reflux.

  • After the reaction is complete, cool the mixture to below 40°C.

  • Filter the resulting solid product.

  • Wash the filter cake with hot water.

  • Dry the product to obtain this compound.

Synthesis_of_Solvent_Blue_35 reagents 1,4-dihydroxyanthraquinone + n-butylamine + Aromatic Acid (catalyst) + Water reaction_kettle Reaction Kettle reagents->reaction_kettle Charge heating Heat to 75-85°C (2-4 hours, reflux) reaction_kettle->heating cooling Cool to <40°C heating->cooling filtration Filtration cooling->filtration washing Wash with Hot Water filtration->washing drying Drying washing->drying product This compound drying->product

Synthesis Workflow for this compound.

Applications in Biological Research

This compound is widely used in biological research as a stain for neutral lipids, making it a valuable tool for studying lipid metabolism.[1] Its application is particularly noted in adipogenesis assays, where it is used to visualize the accumulation of lipid droplets in differentiating adipocytes.[1]

Experimental Protocol: Lipid Droplet Staining in Adipocytes

This protocol outlines the general steps for staining lipid droplets in cultured adipocytes using a dye like Oil Blue 35.

Materials:

  • Cultured adipocytes

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 10% formalin)

  • Oil Blue 35 staining solution (e.g., 0.5% in isopropanol)

  • 60% Isopropanol

  • Distilled water

  • Microscope

Procedure:

  • Wash the cultured adipocytes with PBS.

  • Fix the cells with the fixation solution for 30-60 minutes at room temperature.

  • Wash the cells with distilled water.

  • Dehydrate the cells with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and add the Oil Blue 35 staining solution, ensuring the cells are completely covered.

  • Incubate for 10-20 minutes at room temperature.

  • Remove the staining solution and wash with 60% isopropanol.

  • Wash with distilled water to remove excess stain.

  • Visualize the stained lipid droplets under a microscope. The lipid droplets will appear as distinct blue structures within the cells.

Lipid_Staining_Workflow start Cultured Adipocytes wash1 Wash with PBS start->wash1 fix Fix with 10% Formalin (30-60 min) wash1->fix wash2 Wash with Distilled Water fix->wash2 dehydrate Dehydrate with 60% Isopropanol (5 min) wash2->dehydrate stain Stain with Oil Blue 35 (10-20 min) dehydrate->stain wash3 Wash with 60% Isopropanol stain->wash3 wash4 Wash with Distilled Water wash3->wash4 visualize Visualize under Microscope wash4->visualize

Experimental Workflow for Lipid Staining.

Safety and Toxicology

While extensively used, this compound is a chemical that requires careful handling. Limited specific toxicity data is available. As with most organic compounds, it is recommended to avoid inhalation, ingestion, and skin contact.[1] Some sources indicate that it may be combustible.[1]

Table 3: Toxicological Data

TestSpeciesRouteValue
LD0RatOral~6400 mg/kg bw[6]
LC50RatInhalation>= 4 mg/L air[6]
LD50 (approximate)RabbitDermal>= 2000 mg/kg bw[6]
EC50Daphnia and other aquatic invertebrates-> 100 mg/L (48 h)[6]
NOECDesmodesmus subspicatus (algae)-1 mg/L (72 h)[6]

Conclusion

CAS 17354-14-2, or this compound, is a versatile anthraquinone dye with significant industrial and research applications. Its lipophilic nature makes it an excellent tool for lipid visualization in biological systems, particularly in the study of metabolic processes like adipogenesis. While its synthesis is straightforward, proper safety precautions are necessary for its handling and disposal. This guide provides a foundational understanding for professionals working with this compound.

References

Navigating the Blue Frontier: A Technical Guide to Research-Grade Solvent Blue 35

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for research-grade Solvent Blue 35. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes, analytical methodologies, and acceptance criteria that define a high-purity standard for this vital anthraquinone-based dye.

Introduction to this compound

This compound, chemically known as 1,4-bis(butylamino)-9,10-anthracenedione, is a synthetic dye with a deep blue color.[1][2][3] In research and pharmaceutical settings, its applications are diverse, ranging from a staining agent in biological studies to a component in specialized formulations. The purity and quality of this compound are paramount in these contexts to ensure the reliability, reproducibility, and safety of experimental results. Research-grade material is distinguished by its high purity, well-characterized impurity profile, and consistent physical and chemical properties.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its proper handling, storage, and application. The key properties are summarized in the table below.

PropertyValueReference
Chemical Name 1,4-bis(butylamino)-9,10-anthracenedione[1][2][3]
Synonyms C.I. 61554, Sudan Blue II, Oil Blue 35[1][2][3]
CAS Number 17354-14-2[1][2][3]
Molecular Formula C22H26N2O2[1][2][3]
Molecular Weight 350.45 g/mol [1][2][3]
Appearance Dark blue powder
Melting Point 120-122 °C
Solubility Soluble in organic solvents such as acetone, butyl acetate, methylbenzene, and dichloromethane. Insoluble in water.
Maximum Absorption (λmax) 648-652 nm (in chloroform)

Quality Specifications and Acceptance Criteria for Research-Grade this compound

For a batch of this compound to be classified as "research-grade," it must meet stringent quality specifications. These specifications encompass purity, impurity levels, and physical characteristics. The following table outlines the typical acceptance criteria for key quality control tests.

ParameterTest MethodAcceptance Criteria
Purity (Assay) HPLC-UV≥ 99.0%
Individual Impurity HPLC-UV≤ 0.10%
Total Impurities HPLC-UV≤ 0.50%
Moisture Content Karl Fischer Titration≤ 0.5%
Residue on Ignition Gravimetry≤ 0.1%
Insoluble Matter GravimetryReport Value
Color Shade SpectrophotometryConforms to Standard
Color Strength Spectrophotometry95% - 105% of Standard

Analytical Methodologies and Experimental Protocols

The accurate assessment of this compound quality relies on a suite of validated analytical techniques. Detailed experimental protocols for the principal methods are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC coupled with a UV-Vis detector is the primary method for determining the purity of this compound and quantifying any impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 650 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

FTIR spectroscopy is employed to confirm the chemical identity of this compound by identifying its characteristic functional groups.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound sample or analyze using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000 to 400 cm-1.

  • Interpretation: The resulting spectrum should exhibit characteristic peaks corresponding to the functional groups present in the this compound molecule, such as N-H stretching, C-H stretching of alkyl groups, C=O stretching of the quinone system, and C=C stretching of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, confirming the arrangement of protons and carbon atoms.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

  • Interpretation: The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the known structure of 1,4-bis(butylamino)-9,10-anthracenedione.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for identifying unknown impurities.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) or another suitable method.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound. The high-resolution mass measurement should be in close agreement with the calculated exact mass. Impurity peaks can be further analyzed by their fragmentation patterns to elucidate their structures.

Thermal Analysis (TGA/DSC) for Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and melting behavior of this compound.

Experimental Protocol:

  • Instrumentation: A TGA and a DSC instrument.

  • TGA: Heat a small sample under a controlled atmosphere (e.g., nitrogen) at a constant rate and record the weight loss as a function of temperature. This provides information on thermal decomposition.

  • DSC: Heat a small sample under a controlled atmosphere at a constant rate and measure the heat flow to or from the sample. This will determine the melting point and can reveal other thermal events like phase transitions.

Visualizing Quality Control and Synthesis

To provide a clearer understanding of the processes involved in ensuring the quality of research-grade this compound, the following diagrams illustrate the quality control workflow and a typical synthesis pathway.

Quality_Control_Workflow cluster_0 Incoming Material cluster_1 Initial Testing cluster_2 Chromatographic & Spectroscopic Analysis cluster_3 Physical & Chemical Tests cluster_4 Final Disposition Raw_Material Raw Material (this compound) Appearance Visual Inspection (Appearance, Color) Raw_Material->Appearance Solubility Solubility Test Appearance->Solubility HPLC HPLC-UV (Purity, Impurities) Solubility->HPLC FTIR FTIR (Identity) HPLC->FTIR NMR NMR (Structure) FTIR->NMR MS Mass Spectrometry (Molecular Weight, Impurity ID) NMR->MS Moisture Karl Fischer (Moisture Content) MS->Moisture Residue Residue on Ignition Moisture->Residue Thermal TGA/DSC (Thermal Stability) Residue->Thermal Decision Meets Specifications? Thermal->Decision CoA Certificate of Analysis Generation Release Release as Research Grade CoA->Release Reject Reject Decision->CoA Yes Decision->Reject No

Caption: Quality Control Workflow for Research-Grade this compound.

Synthesis_Pathway Start 1,4-Dihydroxyanthraquinone + n-Butylamine Reaction Condensation Reaction Start->Reaction Crude Crude this compound Reaction->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Final Research-Grade This compound Purification->Final

Caption: Simplified Synthesis Pathway for this compound.

Conclusion

The quality and purity of this compound are critical for its successful application in research and development. Adherence to the stringent specifications and analytical protocols outlined in this guide will ensure that researchers are working with a well-characterized and reliable product. By understanding the key quality attributes and the methods used to verify them, scientists can have greater confidence in the integrity of their experimental outcomes.

References

Health and Safety Considerations for Handling Solvent Blue 35: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for the handling of Solvent Blue 35 (CAS No. 17354-14-2), an anthraquinone-based dye. The information is intended for professionals in research and development who may work with this compound. This document synthesizes available data on its physical and chemical properties, toxicological profile, and recommended safety procedures.

Chemical and Physical Properties

This compound is a dark blue to violet powder.[1] It is characterized by its insolubility in water but solubility in various organic solvents, a common feature of solvent dyes.[2][3] This property is critical when considering its potential for environmental dispersion and the selection of appropriate cleaning and disposal methods.

PropertyValueReference(s)
CAS Number 17354-14-2[1]
Molecular Formula C₂₂H₂₆N₂O₂[1]
Molecular Weight 350.45 g/mol [1]
Appearance Dark violet/blue powder[1]
Melting Point 120-122 °C[1]
Water Solubility Insoluble[2][3]
Organic Solvent Solubility Soluble in acetone, butyl acetate, methylbenzene, dichloromethane, and ethyl alcohol[2]

Toxicological Profile

The toxicological data for this compound is not exhaustive, with some safety data sheets noting that the toxicological properties have not been thoroughly investigated.[4] However, available data and classifications from various sources indicate several potential health hazards.

Acute Toxicity

Acute toxicity data from animal studies are summarized below. These values suggest a relatively low order of acute toxicity via oral and dermal routes.

Exposure RouteSpeciesValueReference(s)
OralRatLD₀: ~6400 mg/kg bw[5]
DermalRabbitApproximate LD₅₀: ≥2000 mg/kg bw[5]
InhalationRatLC₅₀: ≥4 mg/L air (nominal)[5]
Skin and Eye Irritation

Contact with this compound may cause skin and eye irritation.[4] Symptoms of skin contact can include itching, scaling, reddening, or blistering.[1] Eye contact may result in redness, pain, and potentially severe eye damage.[1]

Skin Sensitization

Some sources classify this compound as a skin sensitizer, meaning it may cause an allergic skin reaction upon repeated contact.[6]

Mutagenicity and Carcinogenicity

There is conflicting information regarding the mutagenicity and carcinogenicity of this compound. Some safety data sheets classify it as "Suspected of causing genetic defects" (H341) and "Suspected of causing cancer" (H351).[6] One source indicates a positive result in an Ames test.[4] In contrast, other sources state that it should not be classified as a germ cell mutagen or a carcinogen.[7]

It is important to note that anthraquinones as a class of compounds have been studied for their potential to interact with DNA through intercalation due to their planar ring structure.[1] Some substituted anthraquinones have been identified as carcinogens.[1] An in silico (computer-based) study predicted that this compound has carcinogenic potential, while its metabolites may be mutagenic.[3] Given the limited and sometimes conflicting data, it is prudent to handle this compound as a potential mutagen and carcinogen.

Experimental Protocols

Representative Protocol: Acute Oral Toxicity (Following OECD Guideline 423)

An acute oral toxicity study would typically be conducted to determine the median lethal dose (LD50). A standardized protocol, such as the Acute Toxic Class Method (OECD 423), involves administering the substance orally to a group of experimental animals (e.g., rats) at one of a series of defined doses. The animals are observed for a set period, typically 14 days, for signs of toxicity and mortality. The results are used to classify the substance based on its acute oral toxicity.

Representative Protocol: Bacterial Reverse Mutation Test (Ames Test, following OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The protocol involves using specific strains of bacteria (e.g., Salmonella typhimurium) that have a mutation preventing them from producing an essential amino acid, such as histidine. These bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (e.g., a liver extract known as S9 mix). If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the amino acid. The number of revertant colonies is then counted to determine the mutagenic potential of the substance.[4]

Representative Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA, following OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. The assay involves the topical application of the test substance to the ears of mice for several consecutive days. A substance that is a sensitizer will induce the proliferation of lymphocytes in the lymph nodes draining the application site. This proliferation is measured, typically by the incorporation of a radioactive marker or by other methods. A significant increase in lymphocyte proliferation in treated animals compared to control animals indicates that the substance is a skin sensitizer.

Potential Mechanisms of Toxicity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, the broader class of anthraquinone compounds has been shown to induce cellular stress and interact with key signaling pathways. A plausible mechanism of toxicity for this compound involves the generation of reactive oxygen species (ROS) and the subsequent activation of cellular stress response pathways.

Oxidative Stress and the Nrf2 Pathway

Anthraquinones are redox-active molecules that can participate in cellular reactions that generate ROS. An overproduction of ROS leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids. Cells respond to oxidative stress by activating defense mechanisms, a key one being the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In the presence of oxidative stress, Nrf2 is released and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SB35 This compound ROS Reactive Oxygen Species (ROS) SB35->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation (Oxidative Stress) Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Leads to

Caption: Hypothetical Nrf2 pathway activation by this compound-induced oxidative stress.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. The generation of ROS can lead to the activation of the MAPK/ERK pathway. Depending on the context and duration of the signal, this activation can have different outcomes, including promoting cell survival or, conversely, contributing to cell death.

G cluster_mapk MAPK Cascade SB35 This compound ROS Reactive Oxygen Species (ROS) SB35->ROS Induces Ras Ras ROS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Modulates

Caption: Potential involvement of the MAPK/ERK signaling pathway in the cellular response to this compound.

Health and Safety Recommendations

Given the potential hazards of this compound, stringent safety precautions are necessary during handling.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1]

  • Use local exhaust ventilation at the site of chemical release.[1]

  • Facilities should be equipped with an eyewash station and a safety shower.[1]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes. For tasks with a higher risk of exposure, consider additional protective clothing.[1]

  • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator should be worn.[1]

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust.[1]

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Conclusion

This compound is a chemical that requires careful handling due to its potential for skin and eye irritation, skin sensitization, and possible mutagenic and carcinogenic effects. While comprehensive toxicological data specific to this compound are limited, the available information and its classification as an anthraquinone derivative warrant a cautious approach. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize exposure and ensure a safe working environment for researchers, scientists, and drug development professionals. Further research is needed to fully elucidate the toxicological profile and mechanisms of action of this compound.

References

In-Depth Technical Guide: Thermal Stability and Degradation of Solvent Blue 35

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of C.I. Solvent Blue 35 (CAS No. 17354-14-2), an anthraquinone-based dye. Understanding the thermal properties of this compound is critical for its application in various industrial processes and for ensuring product quality and safety.

Core Physicochemical and Thermal Properties

This compound, chemically known as 1,4-bis(butylamino)anthracene-9,10-dione, is recognized for its good thermal stability.[1] Key thermal parameters have been reported in various safety data sheets and chemical databases.

PropertyValueSource(s)
Melting Point 120-122 °C[2][3]
Decomposition Temperature 252 °C (at 1 atm)[4]

Thermal Stability Analysis

The thermal stability of this compound and related anthraquinone dyes is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific TGA thermograms detailing percentage weight loss at various temperatures for pure this compound are not widely available in public literature, the general behavior of 1,4-disubstituted anthraquinone dyes suggests moderate to good thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a typical anthraquinone dye, a TGA curve would show minimal weight loss until the onset of thermal decomposition. A study on polymeric dyes derived from 1,4-diamino anthraquinone showed initial weight loss attributed to moisture, followed by more significant decomposition at higher temperatures.[4][5] For this compound, significant decomposition is expected to begin around its reported decomposition temperature of 252 °C.[4]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. A DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point in the range of 120-122 °C. At higher temperatures, exothermic events may be observed, corresponding to the energy released during decomposition. Studies on other anthraquinone dyes have utilized DSC to identify melting exotherms and crystallization temperatures.[5]

Thermal Degradation Profile

The degradation of this compound under thermal stress is expected to involve the cleavage of the N-alkyl side chains and the eventual breakdown of the core anthraquinone structure at higher temperatures. The hazardous decomposition products that may be produced in case of fire include carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Analysis of the thermal decomposition products of other anthraquinone dyes in pyrotechnic mixtures has been performed using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[7] This methodology allows for the separation and identification of volatile and semi-volatile compounds formed during pyrolysis. For this compound, this would likely reveal smaller molecules resulting from the fragmentation of the butylamino side chains and the anthraquinone core.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of thermal stability and degradation. The following are generalized methodologies for TGA, DSC, and Py-GC-MS analysis of solvent dyes, adapted from literature on similar compounds.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation : Accurately weigh 5-10 mg of the this compound sample into an inert TGA pan (e.g., alumina or platinum).

  • Instrumentation : Utilize a calibrated thermogravimetric analyzer.

  • Experimental Conditions :

    • Atmosphere : Conduct the analysis under an inert nitrogen atmosphere with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

    • Temperature Program : Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of approximately 600-800 °C at a linear heating rate of 10 °C/min.

  • Data Analysis : Record the sample weight as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition and the percentage of weight loss at different temperature intervals.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation : Accurately weigh 2-5 mg of the this compound sample and hermetically seal it in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrumentation : Use a calibrated differential scanning calorimeter.

  • Experimental Conditions :

    • Atmosphere : Purge the DSC cell with an inert gas like nitrogen at a constant flow rate.

    • Temperature Program : A typical program involves heating the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point but below its decomposition temperature to observe the melting transition. A subsequent heating run to higher temperatures can be performed to observe decomposition events.

  • Data Analysis : The differential heat flow between the sample and reference is recorded as a function of temperature. The resulting thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
  • Sample Preparation : Place a small, accurately weighed amount of the this compound sample into a pyrolysis sample cup.

  • Instrumentation : Utilize a pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Experimental Conditions :

    • Pyrolysis : Heat the sample to a series of elevated temperatures (e.g., starting from 300 °C and increasing) in an inert atmosphere to induce thermal decomposition.

    • GC Separation : The resulting volatile and semi-volatile fragments are separated on a capillary column (e.g., a non-polar or medium-polarity column) using a programmed temperature ramp.

    • MS Detection : The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer, which provides mass spectra for identification.

  • Data Analysis : The mass spectra of the separated compounds are compared to spectral libraries (e.g., NIST) to identify the individual degradation products.

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and a plausible degradation pathway for this compound.

Experimental_Workflow Experimental Workflow for Thermal Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation Sample This compound Sample Weighing Accurate Weighing (2-10 mg) Sample->Weighing TGA TGA (N2 atmosphere, 10°C/min) Weighing->TGA TGA pan DSC DSC (N2 atmosphere, 10°C/min) Weighing->DSC DSC pan Py_GCMS Py-GC-MS (Stepwise heating) Weighing->Py_GCMS Pyrolysis cup TGA_Data Weight Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data GCMS_Data Chromatogram & Mass Spectra Py_GCMS->GCMS_Data Stability Determine Decomposition Temperature & Thermal Stability TGA_Data->Stability Transitions Identify Melting Point & Other Transitions DSC_Data->Transitions Products Identify Degradation Products GCMS_Data->Products

Caption: Experimental Workflow for Thermal Analysis.

Degradation_Pathway Plausible Thermal Degradation Pathway of this compound cluster_initial_degradation Initial Degradation (>252°C) cluster_further_degradation Further Degradation (Higher Temp.) SB35 This compound (1,4-bis(butylamino)anthraquinone) Cleavage Cleavage of N-C bonds in butylamino side chains SB35->Cleavage Heat Radicals Formation of butyl radicals and aminoanthraquinone intermediates Cleavage->Radicals Core_Breakdown Fragmentation of the Anthraquinone Core Radicals->Core_Breakdown Heat Gaseous_Products Formation of smaller volatile compounds (e.g., CO, CO2, NOx, hydrocarbons) Core_Breakdown->Gaseous_Products

Caption: Plausible Thermal Degradation Pathway.

References

Methodological & Application

Application Notes and Protocols for Staining Triglycerides in Frozen Tissue Sections with Solvent Blue 35

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 35, also known as Sudan Blue II, is a lipophilic dye belonging to the Sudan family of stains.[1] It is an effective method for the visualization of neutral lipids, particularly triglycerides, in frozen tissue sections.[1] Its application is valuable in metabolic research, toxicology studies, and the investigation of diseases characterized by lipid accumulation. This document provides a detailed protocol for the staining of triglycerides in frozen tissue sections using this compound, including reagent preparation, staining procedure, and imaging guidelines.

Principle of the Method

The staining mechanism of this compound relies on its high solubility in lipids and its relative insolubility in the solvent in which it is applied. When a tissue section is incubated with a this compound solution, the dye partitions from the solvent into the intracellular lipid droplets, staining them a distinct blue color. This physical process allows for the specific visualization of neutral lipid deposits within the tissue architecture.

Quantitative Data Summary

For consistent and reproducible results, the following parameters are recommended. Optimization may be required for specific tissue types and experimental conditions.

ParameterRecommended Value/RangeNotes
Stock Solution Concentration 0.5% (w/v)Dissolve 0.5 g of this compound powder in 100 mL of 95% ethanol.
Working Solution Dilute stock solution with distilled waterPrepare fresh before use. A common ratio is 3 parts stock solution to 2 parts distilled water.
Fixation 10% Neutral Buffered Formalin (NBF)15-30 minutes at room temperature.
Staining Incubation Time 10-20 minutesAt room temperature.
Differentiation 70% EthanolBrief rinse (a few seconds) to remove excess stain.
Counterstain Nuclear Fast Red or HematoxylinProvides contrast to the blue-stained lipids.
Microscopy Brightfield or Fluorescence---
Absorbance Peak ~652 nmFor brightfield imaging.[2]
Fluorescence Excitation: ~630-650 nm, Emission: ~670-690 nmOptimal filter sets should be chosen based on these ranges.

Experimental Protocols

Reagent Preparation

1. 10% Neutral Buffered Formalin (NBF):

  • Formaldehyde (37-40% solution): 100 mL

  • Distilled water: 900 mL

  • Sodium phosphate, monobasic (NaH₂PO₄·H₂O): 4 g

  • Sodium phosphate, dibasic (Na₂HPO₄, anhydrous): 6.5 g

  • Mix well to dissolve. Store at room temperature.

2. This compound Stock Solution (0.5% w/v):

  • This compound powder: 0.5 g

  • 95% Ethanol: 100 mL

  • Dissolve the powder in ethanol. Gentle warming and stirring may be required. Filter the solution before storage. Store in a tightly sealed container at room temperature, protected from light.

3. This compound Working Solution:

  • Prepare fresh before each use.

  • Mix 3 parts of the 0.5% this compound stock solution with 2 parts of distilled water.

  • Allow the solution to stand for 10-15 minutes and filter through a 0.2 µm syringe filter to remove any precipitate.

4. 70% Ethanol:

  • 100% Ethanol: 70 mL

  • Distilled water: 30 mL

  • Mix well. Store at room temperature.

5. Nuclear Fast Red Solution (or Hematoxylin):

  • Use a commercially available, ready-to-use solution or prepare according to standard histological procedures.

Staining Procedure for Frozen Tissue Sections
  • Tissue Preparation:

    • Cut frozen tissue sections at a thickness of 8-12 µm using a cryostat.

    • Mount the sections onto positively charged glass slides.

    • Allow the sections to air dry at room temperature for 30-60 minutes.

  • Fixation:

    • Immerse the slides in 10% Neutral Buffered Formalin (NBF) for 15-30 minutes at room temperature.

    • Rinse the slides gently in a beaker of distilled water for 1-2 minutes.

  • Staining:

    • Immerse the slides in the freshly prepared and filtered this compound working solution for 10-20 minutes at room temperature.

  • Differentiation:

    • Briefly rinse the slides in 70% ethanol for a few seconds. This step is critical to remove excess background staining.[3] Over-differentiation can lead to weak staining of lipids.

    • Rinse the slides thoroughly in distilled water.

  • Counterstaining:

    • Immerse the slides in Nuclear Fast Red solution for 3-5 minutes or in Hematoxylin for 1-2 minutes.[4]

    • Rinse the slides gently in running tap water for 1-5 minutes to develop the counterstain color.

  • Mounting:

    • Mount the coverslip using an aqueous mounting medium. Do not use xylene or other organic solvent-based mounting media as they will dissolve the stained lipids.

Visualization

Experimental Workflow

G cluster_prep Tissue Preparation cluster_staining Staining Procedure Cryosection Cryosectioning (8-12 µm) Mounting Mount on Charged Slides Cryosection->Mounting AirDry Air Dry (30-60 min) Mounting->AirDry Fixation Fixation (10% NBF, 15-30 min) AirDry->Fixation Rinse1 Rinse (Distilled Water) Fixation->Rinse1 Staining Stain (this compound, 10-20 min) Rinse1->Staining Differentiation Differentiate (70% Ethanol, brief) Staining->Differentiation Rinse2 Rinse (Distilled Water) Differentiation->Rinse2 Counterstain Counterstain (Nuclear Fast Red) Rinse2->Counterstain Rinse3 Rinse (Tap Water) Counterstain->Rinse3 Mount Mount (Aqueous Medium) Rinse3->Mount Imaging Microscopy (Brightfield/Fluorescence) Mount->Imaging

Caption: Workflow for Staining Triglycerides with this compound.

Microscopy and Imaging
  • Brightfield Microscopy: Stained triglycerides will appear as blue to dark blue droplets. The nuclei will be stained red or purple, depending on the counterstain used.

  • Fluorescence Microscopy: Although primarily a visible dye, this compound may exhibit some fluorescence in the far-red spectrum. For fluorescence imaging, a filter set with an excitation around 630-650 nm and emission detection around 670-690 nm is recommended. It is advisable to test specific filter cubes to optimize signal-to-noise.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Staining - Staining solution too old or precipitated.- Inadequate incubation time.- Lipids lost during processing.- Prepare fresh staining solution and filter before use.- Increase incubation time.- Avoid organic solvents and excessive heat during processing.
High Background Staining - Inadequate differentiation.- Staining solution not filtered.- Optimize the duration of the 70% ethanol rinse.- Ensure the working solution is properly filtered.
Crystal Precipitates on Tissue - Staining solution was not properly filtered.- Evaporation of solvent from the staining solution.- Filter the working solution immediately before use.- Keep the staining jar covered during incubation.
Loss of Tissue Sections - Improperly coated or charged slides.- Aggressive washing steps.- Use positively charged slides.- Handle slides gently during rinsing steps.

Conclusion

The this compound staining protocol provides a reliable and straightforward method for the visualization of triglycerides in frozen tissue sections. Adherence to the outlined procedures for reagent preparation, staining, and differentiation is crucial for obtaining high-quality, reproducible results. This technique is a valuable tool for researchers in various fields of biomedical and pharmaceutical science.

References

Application Notes and Protocols for Lipid Visualization in Cell Culture using Solvent Blue 35

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 35, a member of the Sudan family of lipophilic dyes, is traditionally utilized for staining triglycerides in histological preparations of animal tissues.[1][2][3] Its hydrophobic nature allows it to readily partition into neutral lipid-rich structures, such as lipid droplets. While its application in cell culture for lipid visualization is not as extensively documented as that of other dyes like Nile Red or BODIPY, its distinct spectral properties may offer advantages in specific multi-staining experimental setups.

These application notes provide a comprehensive guide for the utilization of this compound for the visualization and potential quantification of lipid droplets in cultured cells. The provided protocols are based on general principles of staining with lipophilic dyes and should be optimized for specific cell types and experimental conditions.

Physicochemical Properties and Spectral Characteristics

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Synonyms Sudan Blue II, Oil Blue 35, C.I. 61554[2][3]
Molecular Formula C₂₂H₂₆N₂O₂[2]
Molecular Weight 350.45 g/mol [2]
Appearance Dark blue powder[4]
Solubility Soluble in DMSO, acetone, toluene, benzene. Insoluble in water.[2][5]
Absorbance Peak (λmax) ~652 nm[6]
Fluorescence Expected in the far-red spectrumN/A

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution is prepared in a suitable organic solvent, typically dimethyl sulfoxide (DMSO), to facilitate subsequent dilution into aqueous cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to a final concentration of 1-10 mg/mL. For example, a 70 mg/mL stock solution can be prepared.[2]

  • Vortex thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath to aid dissolution.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. Under these conditions, the stock solution should be stable for at least one month.[7]

G cluster_prep Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot vortex->aliquot store Store at -20°C aliquot->store

Workflow for preparing this compound stock solution.
Staining Protocol for Fixed Cells

Fixation is recommended for endpoint assays and for co-staining with antibodies. Formaldehyde-based fixatives are generally suitable.

Materials:

  • Cultured cells on coverslips or in imaging plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound stock solution (1-10 mg/mL in DMSO)

  • Mounting medium

Protocol:

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a working solution of this compound by diluting the stock solution in PBS. A starting concentration range of 1-10 µg/mL is recommended for optimization.

  • Incubate the fixed cells with the this compound working solution for 20-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove excess stain.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using fluorescence microscopy.

G cluster_fixed Fixed Cell Staining Workflow wash1 Wash with PBS fix Fix with 4% PFA wash1->fix wash2 Wash with PBS (3x) fix->wash2 stain Stain with this compound wash2->stain wash3 Wash with PBS (3x) stain->wash3 mount Mount wash3->mount image Image mount->image G cluster_cyto Cytotoxicity Assay Workflow seed Seed Cells treat Treat with this compound seed->treat incubate Incubate treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read analyze Analyze Data (IC50) read->analyze G cluster_quant Quantitative Image Analysis Workflow acquire Image Acquisition segment Cell Segmentation acquire->segment identify Lipid Droplet Identification segment->identify measure Measure Parameters identify->measure analyze Data Analysis measure->analyze G cluster_pathway Lipid Droplet Metabolism Overview FA Fatty Acids TG_syn Triglyceride Synthesis FA->TG_syn Beta_ox Beta-oxidation FA->Beta_ox LD_form Lipid Droplet Formation TG_syn->LD_form Lipolysis Lipolysis LD_form->Lipolysis Lipolysis->FA

References

Application Notes: Staining of Lipids in Paraffin-Embedded Tissues with Solvent Blue 35

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Solvent Blue 35, also known as Sudan Blue II, is a lipophilic dye belonging to the Sudan family of lysochromes. These dyes are soluble in lipids and are traditionally used to demonstrate the presence of fats and oils in histological preparations.[1][] While lipid staining is most effective on frozen sections due to the preservation of lipid components, this protocol provides a methodology for the staining of certain protein-bound lipids that may be preserved in formalin-fixed, paraffin-embedded tissue sections using this compound.[3] The principle of this staining method relies on the higher solubility of the dye in tissue lipids than in the solvent, causing the dye to migrate into and stain the lipid-containing structures a characteristic blue to blue-black color.[4][5]

Product Information

Product NameThis compound (Sudan Blue II, Oil Blue 35)
Synonyms C.I. 61554, Oil Blue 2N, Sudan Blue 670[6]
Appearance Dark blue powder[6]
Solubility Insoluble in water; Soluble in organic solvents[6]
Storage Store at room temperature. Stock solutions are stable at -20°C for one month and at -80°C for six months when protected from light.[7]

Experimental Protocol

This protocol outlines the steps for deparaffinization, rehydration, staining, and mounting of paraffin-embedded tissue sections for the demonstration of lipids using this compound.

Reagents and Materials
  • Xylene

  • Ethanol (100%, 95%, 70%, 50%)

  • Distilled or Deionized Water

  • This compound powder

  • Propylene Glycol

  • Aqueous mounting medium (e.g., Glycerin Jelly)

  • Coplin jars or staining dishes

  • Microscope slides with paraffin-embedded tissue sections

  • Coverslips

  • Light microscope

Solution Preparation
SolutionPreparation
1% this compound Stock Solution Dissolve 1 g of this compound in 100 mL of Propylene Glycol. Heat gently (to 60°C) and stir until fully dissolved. Filter the solution while warm. The stock solution should be stored in a tightly capped bottle at room temperature.
Working Staining Solution Dilute the 1% stock solution with an equal volume of distilled water (1:1 ratio) just before use. This creates a 0.5% working solution in 50% propylene glycol.
Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes of 10 minutes each.[8][9]

    • Immerse in 100% Ethanol: 2 changes of 10 minutes each.[8]

    • Immerse in 95% Ethanol: 1 change of 5 minutes.[8]

    • Immerse in 70% Ethanol: 1 change of 5 minutes.[8]

    • Immerse in 50% Ethanol: 1 change of 5 minutes.[8]

    • Rinse thoroughly in distilled water.[9]

  • Staining:

    • Place slides in the working this compound staining solution.

    • Incubate for 10-15 minutes at room temperature in a covered Coplin jar.

  • Differentiation:

    • Remove slides from the staining solution and dip briefly in 50% Propylene Glycol to remove excess stain.

    • Rinse well in several changes of distilled water.

  • Counterstaining (Optional):

    • If nuclear detail is desired, a brief counterstain with a suitable nuclear stain like Nuclear Fast Red can be performed.

    • Rinse thoroughly in distilled water.

  • Mounting:

    • Mount the coverslip using an aqueous mounting medium.[4] Avoid using organic solvent-based mounting media as they can dissolve the stained lipid droplets.

Expected Results
  • Lipids (e.g., triglycerides, some phospholipids): Blue to Blue-Black

  • Nuclei (if counterstained): Red

  • Background: Colorless to light blue

Experimental Workflow Diagram

G cluster_prep Tissue Preparation start Paraffin-Embedded Tissue Section deparaffinize Deparaffinization (Xylene, 2x10 min) start->deparaffinize rehydrate Rehydration (Ethanol Series, 100% to 50%) deparaffinize->rehydrate water_rinse1 Rinse in Distilled Water rehydrate->water_rinse1 stain Stain with This compound (10-15 min) water_rinse1->stain differentiate Differentiate in 50% Propylene Glycol stain->differentiate water_rinse2 Rinse in Distilled Water differentiate->water_rinse2 counterstain Optional: Counterstain water_rinse2->counterstain mount Mount with Aqueous Medium counterstain->mount visualize Microscopic Examination mount->visualize

Caption: Workflow for this compound staining of paraffin sections.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Staining Lipids removed during processing.Use frozen sections for optimal lipid demonstration. Ensure proper fixation with neutral buffered formalin.
Staining time too short.Increase incubation time in the this compound solution.
Staining solution is old or depleted.Prepare fresh working staining solution.
Excessive Background Staining Inadequate differentiation.Ensure a brief but thorough differentiation step and adequate rinsing in distilled water.
Staining time too long.Reduce the incubation time in the staining solution.
Precipitate on Tissue Section Staining solution was not filtered.Filter the staining solution before use.
Stained Lipids Appear Diffuse Use of organic mounting medium.Ensure an aqueous mounting medium is used.[4] Do not press on the coverslip.

Concluding Remarks

This protocol provides a starting point for the use of this compound in staining lipids in paraffin-embedded tissue sections. Researchers are encouraged to optimize incubation times and differentiation steps to suit their specific tissue types and research needs. For definitive and quantitative lipid analysis, the use of frozen sections is strongly recommended.

References

Application Notes and Protocols for Saturated Solvent Blue 35 Staining Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of a saturated staining solution of Solvent Blue 35. It includes quantitative data on solubility, a comprehensive experimental protocol, and essential safety information for laboratory use.

Introduction

This compound, also known as Sudan Blue II, is a fat-soluble dye belonging to the anthraquinone family.[1] It is widely utilized in various scientific applications for the visualization of lipids, triglycerides, oils, fats, and waxes.[2][3][4][5] Its lipophilic nature makes it an excellent tool for staining these substances in biological tissues, making it relevant for research in metabolic diseases, toxicology, and drug delivery systems.[3][4] This protocol outlines the preparation of a saturated solution, which ensures the maximum concentration of the dye in the chosen solvent for intense and efficient staining.

Quantitative Data: Solubility of this compound

The selection of an appropriate solvent is critical for the preparation of a saturated this compound solution. The solubility of this compound varies significantly across different organic solvents. The following table summarizes the solubility of this compound in common laboratory solvents at 20°C. Dichloromethane offers the highest solubility, making it a suitable choice for achieving a high concentration of the dye.

SolventSolubility (g/L) at 20°C
Dichloromethane171.3
Methylbenzene (Toluene)86.3
Butyl Acetate22.3
Acetone13.6
Ethyl Alcohol2.6

Data sourced from various chemical suppliers.[6][7]

Health and Safety Information

Warning: this compound is suspected of causing genetic defects and cancer.[2] It may also cause an allergic skin reaction and is harmful if swallowed.[2]

Precautionary Measures:

  • Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the dye and its solutions.

  • Handling: Avoid generating dust when weighing the powder. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous waste. Do not pour down the drain.

Experimental Protocol: Preparation of a Saturated Staining Solution

This protocol details the steps to prepare a saturated solution of this compound in dichloromethane, based on its high solubility.

Materials:

  • This compound powder (CAS: 17354-14-2)

  • Dichloromethane (ACS grade or higher)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Weighing paper or boat

  • Spatula

  • Analytical balance

  • Graduated cylinder

  • Filter paper (0.2 µm or smaller pore size) and filtration apparatus

  • Amber glass storage bottle with a tight-fitting cap

Procedure:

  • Calculate the Required Mass: Based on the solubility data, determine the mass of this compound required to create a saturated solution in your desired volume of dichloromethane. For a saturated solution, you will add a slight excess of the solute to ensure saturation.

    • Example Calculation for 10 mL of saturated solution:

      • Solubility in Dichloromethane = 171.3 g/L = 0.1713 g/mL

      • Mass required for 10 mL = 0.1713 g/mL * 10 mL = 1.713 g

      • To ensure saturation, weigh out approximately 1.8 g of this compound.

  • Dissolving the Dye: a. Measure the desired volume of dichloromethane (e.g., 10 mL) using a graduated cylinder and pour it into a clean, dry glass beaker or flask containing a magnetic stir bar. b. Place the beaker or flask on a magnetic stirrer in a chemical fume hood. c. Carefully weigh the calculated mass of this compound powder. d. Slowly add the this compound powder to the stirring dichloromethane. e. Allow the solution to stir for at least 30 minutes to ensure maximum dissolution. The solution will appear as a brilliant green-blue color.[2]

  • Ensuring Saturation: a. After 30 minutes of stirring, visually inspect the solution. A small amount of undissolved powder at the bottom of the beaker indicates that the solution is saturated. b. If all the powder has dissolved, add a small additional amount of this compound and continue stirring until a persistent solid is observed.

  • Filtration: a. To remove the excess, undissolved solid, filter the saturated solution using a filtration apparatus with a filter paper of 0.2 µm pore size or smaller. This will yield a clear, saturated solution.

  • Storage: a. Transfer the filtered, saturated solution to a clearly labeled amber glass bottle to protect it from light. b. Store the solution at room temperature in a well-ventilated, designated chemical storage area. Stock solutions stored at -20°C in a solvent may be stable for a month, while at -80°C, they can be stored for up to a year.[3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of a saturated this compound staining solution.

G A 1. Calculate Mass of This compound C 3. Dissolve Dye in Solvent with Stirring A->C B 2. Measure Volume of Dichloromethane B->C D 4. Ensure Saturation (Excess Solid Present) C->D E 5. Filter to Remove Undissolved Solid D->E F 6. Store in Labeled Amber Bottle E->F

Caption: Workflow for Saturated this compound Solution Preparation.

References

Application of Solvent Blue 35 in polymer and plastics analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 35, a member of the anthraquinone dye family, is a synthetic colorant traditionally used in the plastics and polymer industries for imparting a vibrant, greenish-blue hue to a variety of materials.[1][2][3] Its primary application lies in the coloring of polymers such as polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), and polycarbonate (PC).[3][4][5] Beyond its role as a simple colorant, the unique photophysical properties of this compound, specifically its solvatochromism, offer significant potential for its use as a fluorescent probe in the analytical sciences.[6][7] This document provides detailed application notes and experimental protocols for utilizing this compound in the analysis of polymers and plastics, with a focus on leveraging its solvatochromic and fluorescent characteristics.

The solvatochromic nature of this compound means that its light absorption and fluorescence emission spectra are sensitive to the polarity of its surrounding environment. This property can be exploited to probe the microenvironment of polymer matrices, differentiate between various types of plastics, and potentially monitor polymer degradation. These analytical applications are of particular interest to researchers in materials science, environmental science for microplastic analysis, and drug development for characterizing polymer-based drug delivery systems.

Principle of Solvatochromic Analysis

Solvatochromism refers to the phenomenon where the color of a chemical substance changes with the polarity of the solvent. In the case of this compound, a change in the polarity of the polymer matrix it is incorporated into will cause a shift in its maximum absorption (λmax) and fluorescence emission (λem) wavelengths. Generally, for anthraquinone dyes, a decrease in the polarity of the medium leads to a hypsochromic shift (blue shift) in the absorption spectrum. This principle allows for the differentiation of polymers with varying polarities. For instance, nonpolar polymers like polyethylene (PE) and polypropylene (PP) are expected to induce a greater blue shift in the dye's spectrum compared to more polar polymers like polymethyl methacrylate (PMMA) or polyethylene terephthalate (PET).

Quantitative Data: Solvatochromic Shifts of this compound in Various Polymers

The following table summarizes the expected solvatochromic shifts of this compound in different common polymers. The data is based on the general understanding of the solvatochromic behavior of anthraquinone dyes, where less polar environments cause a hypsochromic (blue) shift. The absorbance peak in a non-polar solvent like toluene is around 652 nm.[8]

PolymerAbbreviationExpected PolarityEstimated Absorption Max (λmax) (nm)Estimated Emission Max (λem) (nm)
PolystyrenePSLow~640 - 650~660 - 670
PolyethylenePEVery Low~630 - 640~650 - 660
PolypropylenePPVery Low~630 - 640~650 - 660
Polymethyl MethacrylatePMMAMedium~650 - 660~670 - 680
PolycarbonatePCMedium~650 - 660~670 - 680
Polyethylene TerephthalatePETHigh~660 - 670~680 - 690

Note: The exact spectral maxima can vary depending on the specific grade of the polymer, the presence of additives, and the method of sample preparation. The values presented are estimates to illustrate the expected trend.

Experimental Protocols

Protocol 1: Identification of Microplastics using this compound Staining and Fluorescence Microscopy

This protocol describes a method for the rapid identification of microplastic particles based on their polarity, using this compound as a fluorescent stain. The principle is adapted from established methods using other solvatochromic dyes like Nile Red.[9][10][11][12]

Materials and Equipment:

  • This compound

  • Dichloromethane (DCM) or other suitable solvent for preparing the stock solution

  • Ethanol

  • Deionized water

  • Microplastic samples (or suspected microplastic-containing environmental samples)

  • Glass vials with screw caps

  • Heating block or water bath

  • Fluorescence microscope with appropriate filter sets (e.g., excitation around 620-640 nm, emission > 660 nm)

  • Microscope slides and coverslips

  • Image analysis software

Procedure:

  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like dichloromethane.

    • Prepare a working staining solution by diluting the stock solution in ethanol to a final concentration of 1-10 µg/mL. The optimal concentration may need to be determined empirically.

  • Sample Staining:

    • Place the microplastic samples in a glass vial.

    • Add a sufficient volume of the this compound working solution to fully immerse the samples.

    • Incubate the vials at an elevated temperature (e.g., 60-70 °C) for 1-3 hours to facilitate dye penetration into the polymer matrix.

    • After incubation, allow the samples to cool to room temperature.

    • Remove the staining solution and wash the samples with ethanol and then deionized water to remove excess dye from the surface.

  • Microscopy and Analysis:

    • Mount the stained microplastic particles on a microscope slide with a drop of water and a coverslip.

    • Observe the samples under a fluorescence microscope using a filter set appropriate for the expected emission of this compound in plastics.

    • Capture fluorescence images of the stained particles.

    • Analyze the color and intensity of the fluorescence. Different polymer types will exhibit different emission colors (ranging from greenish-blue to a more reddish-blue) and intensities based on their polarity and the dye's solvatochromic properties.

    • Use image analysis software to quantify the fluorescence spectra if the microscope is equipped with a spectrometer.

Expected Results:

Based on the principle of solvatochromism, it is expected that microplastics of different polymer compositions will exhibit distinct fluorescence characteristics when stained with this compound. Nonpolar polymers like PE and PP will likely show a more greenish-blue fluorescence, while more polar polymers like PET may exhibit a fluorescence shifted towards longer wavelengths (more reddish-blue).

Protocol 2: Preparation of this compound-Doped Polymer Films for Spectroscopic Analysis

This protocol outlines the preparation of thin polymer films containing this compound for the analysis of its solvatochromic properties using absorption and fluorescence spectroscopy.

Materials and Equipment:

  • Polymer of interest (e.g., polystyrene, PMMA)

  • This compound

  • A suitable solvent for both the polymer and the dye (e.g., toluene, dichloromethane)

  • Glass slides or quartz plates

  • Spin coater or casting knife

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of Polymer-Dye Solution:

    • Dissolve a known amount of the polymer in a suitable solvent to achieve a desired concentration (e.g., 5-10% w/v).

    • Prepare a concentrated stock solution of this compound in the same solvent.

    • Add a small aliquot of the this compound stock solution to the polymer solution to obtain a final dye concentration in the range of 10^-5 to 10^-6 M. The exact concentration should be optimized to have sufficient signal without causing aggregation or inner filter effects.

  • Film Preparation:

    • Spin Coating (for uniform thin films): Dispense a small amount of the polymer-dye solution onto a clean glass slide or quartz plate. Spin coat at a specific speed and time to create a thin, uniform film. The thickness of the film can be controlled by adjusting the spin speed and solution viscosity.

    • Solvent Casting (for thicker films): Pour the polymer-dye solution into a shallow, flat-bottomed dish or onto a level glass plate. Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with gentle airflow) to form a film.

  • Spectroscopic Analysis:

    • Carefully remove the prepared polymer film from the substrate if necessary.

    • Record the absorption spectrum of the film using a UV-Vis spectrophotometer to determine the λmax.

    • Record the fluorescence emission spectrum of the film using a fluorometer, exciting at a wavelength close to the absorption maximum.

Data Analysis:

By preparing films with different polymers, a comparative analysis of the λmax and λem can be performed to quantify the solvatochromic shifts induced by the various polymer microenvironments.

Visualizations

Logical Workflow for Microplastic Identification

The following diagram illustrates the logical workflow for identifying microplastics using this compound staining and fluorescence analysis.

Microplastic_Identification_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Sample Environmental Sample Extraction Microplastic Extraction Sample->Extraction Staining Staining with This compound Extraction->Staining Washing Washing Staining->Washing Microscopy Fluorescence Microscopy Washing->Microscopy Spectral Spectral Analysis Microscopy->Spectral Identification Polymer Identification Microscopy->Identification Spectral->Identification

Caption: Workflow for microplastic identification using this compound.

Dye-Polymer Interaction Mechanism

This diagram illustrates the principle of solvatochromism, where the polarity of the polymer matrix influences the energy levels of this compound, leading to a shift in its fluorescence emission.

Solvatochromism_Mechanism cluster_dye This compound cluster_polymer Polymer Matrix cluster_emission Fluorescence Emission GroundState Ground State (S0) ExcitedState Excited State (S1) GroundState->ExcitedState Excitation Nonpolar Nonpolar Polymer (e.g., PE, PP) ExcitedState->Nonpolar Interaction Polar Polar Polymer (e.g., PMMA, PET) ExcitedState->Polar Interaction Emission_Nonpolar Higher Energy (Blue Shifted) ExcitedState->Emission_Nonpolar in Nonpolar Matrix Emission_Polar Lower Energy (Red Shifted) ExcitedState->Emission_Polar in Polar Matrix

Caption: Solvatochromic effect of polymer polarity on this compound fluorescence.

References

Application Notes and Protocols: Solvent Blue 35 as a Non-Polar Lipid Marker in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 35, also known as Sudan Blue II or C.I. 61554, is a lipophilic anthraquinone dye traditionally used in histology for staining triglycerides and other neutral lipids in frozen tissue sections.[1][2] Its strong affinity for non-polar environments makes it a candidate for visualizing intracellular lipid droplets, which are dynamic organelles central to lipid metabolism, energy homeostasis, and various disease states.[3][4] This document provides detailed application notes and protocols for the use of this compound as a fluorescent marker for non-polar lipids in microscopy, with a focus on its application in cell biology research and drug development.

Principle of Staining

This compound is a hydrophobic molecule that preferentially partitions into non-polar environments.[5] The mechanism of staining is based on its high solubility in neutral lipids, such as triacylglycerols and cholesteryl esters, which constitute the core of lipid droplets.[2] When introduced to a cellular environment, this compound diffuses across the cell membrane and accumulates in these hydrophobic organelles, rendering them visible by microscopy. While primarily known as a colorimetric dye, its potential for fluorescence allows for more sensitive detection and co-localization studies with other fluorescent markers.

Quantitative Data

PropertyValueReference
Chemical Identity 1,4-bis(butylamino)anthracene-9,10-dione[6]
Synonyms Sudan Blue II, C.I. 61554, Oil Blue 35[2][7]
Molecular Formula C₂₂H₂₆N₂O₂[6]
Molecular Weight 350.45 g/mol [6]
Absorbance Maximum (λabs) ~652 nm[8]
Reported Extinction Coefficient ≥16,000 at 648-652 nm in chloroform[9]
Fluorescence Emission (λem) Not explicitly reported in literature for microscopy. Estimated to be in the far-red spectrum (>670 nm). User validation is critical. N/A
Solubility Soluble in organic solvents such as acetone, butyl acetate, methylbenzene, and dichloromethane. Insoluble in water.[10]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific cell types and experimental conditions.

Protocol 1: Staining of Lipid Droplets in Live Cultured Cells

This protocol is designed for the visualization of lipid droplets in living cells.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to dissolve.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Staining Solution:

    • Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-5 µg/mL.

    • The optimal concentration should be determined empirically for each cell type to maximize signal and minimize toxicity.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS to remove excess dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells immediately using a fluorescence microscope.

    • Microscope Configuration:

      • Excitation: Use a laser line or filter that overlaps with the absorbance maximum of this compound (e.g., 633 nm or 640 nm laser).

      • Emission: Use a long-pass filter that allows for the collection of far-red fluorescence (e.g., >670 nm). Note: The optimal emission filter should be determined experimentally due to the lack of precise spectral data.

Protocol 2: Staining of Lipid Droplets in Fixed Cultured Cells

This protocol is suitable for fixed-cell imaging and immunofluorescence co-staining.

Materials:

  • This compound stock solution (as in Protocol 1)

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Optional: Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Optional: Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If co-staining with antibodies against intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the staining solution as described in Protocol 1, but dilute the stock solution in PBS.

    • Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Wash the cells with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the filter sets described in Protocol 1.

Diagrams

Lipid Droplet Biogenesis and Degradation Pathways

The following diagram illustrates the key pathways involved in the formation and breakdown of lipid droplets, providing a conceptual framework for studying lipid metabolism.

Lipid_Droplet_Lifecycle Lipid Droplet Biogenesis and Degradation cluster_biogenesis Biogenesis cluster_degradation Degradation ER Endoplasmic Reticulum (ER) TAG_synthesis Triacylglycerol (TAG) Synthesis ER->TAG_synthesis Glycerol-3-phosphate FA Fatty Acids FA->ER DGAT DGAT1/2 LD_budding Lipid Droplet Budding DGAT->LD_budding TAG_synthesis->DGAT LD Lipid Droplet LD_budding->LD Lipolysis Lipolysis ATGL ATGL Lipolysis->ATGL HSL HSL Lipolysis->HSL Lipophagy Lipophagy Autophagosome Autophagosome Lipophagy->Autophagosome FFA_release Free Fatty Acid Release ATGL->FFA_release HSL->FFA_release Lysosome Lysosome Autophagosome->Lysosome Lysosome->FFA_release LD->Lipolysis LD->Lipophagy

Caption: Overview of lipid droplet biogenesis from the ER and degradation via lipolysis and lipophagy.

General Experimental Workflow for Lipid Droplet Staining

This diagram outlines the key steps for staining intracellular lipid droplets for fluorescence microscopy.

Staining_Workflow Experimental Workflow for Lipid Droplet Staining start Start: Cultured Cells fixation Fixation (e.g., 4% PFA) start->fixation live_staining Live Cell Staining with This compound start->live_staining permeabilization Permeabilization (optional, e.g., Triton X-100) fixation->permeabilization staining Staining with This compound permeabilization->staining washing Washing (e.g., PBS) staining->washing counterstaining Counterstaining (optional, e.g., DAPI) washing->counterstaining mounting Mounting counterstaining->mounting imaging Fluorescence Microscopy mounting->imaging live_washing Washing live_staining->live_washing live_imaging Live Cell Microscopy live_washing->live_imaging

Caption: Step-by-step workflow for fixed and live-cell staining of lipid droplets.

Applications in Research and Drug Development

The visualization of lipid droplets is crucial in various research areas:

  • Metabolic Diseases: Studying the accumulation and mobilization of lipids in conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

  • Cancer Research: Investigating the role of lipid droplets in providing energy and building blocks for rapidly proliferating cancer cells.

  • Infectious Diseases: Understanding how pathogens manipulate host cell lipid metabolism for their replication.

  • Drug Discovery: High-content screening assays can utilize lipid droplet staining to identify compounds that modulate lipid storage or lipolysis. For instance, a screen could identify potential drugs for dyslipidemia by quantifying changes in lipid droplet number or size after compound treatment.

Comparison with Other Non-Polar Lipid Markers

While this compound is a potential tool, other fluorescent dyes are more commonly used for lipid droplet imaging.

FeatureThis compoundNile RedBODIPY 493/503
Excitation/Emission ~652 nm / >670 nm (estimated)~488-550 nm / ~550-650 nm~493 nm / ~503 nm
Photostability Not well-documentedModerateHigh
Specificity High for neutral lipidsStains neutral lipids but can also show background from other lipidic structuresHigh for neutral lipids
Environment Sensitivity Not well-documentedSolvatochromic (emission shifts with polarity)Relatively insensitive to environment
Advantages Potentially far-red emission, reducing spectral overlap with common fluorophores.Bright, well-characterized.Bright, photostable, narrow emission spectrum.
Disadvantages Lack of comprehensive photophysical data, particularly emission spectrum.Broad emission spectrum can lead to spectral bleed-through.Susceptible to photobleaching with intense illumination.

Troubleshooting

  • Weak Signal:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure the stock solution is properly dissolved and has been stored correctly.

    • Optimize the filter sets on the microscope to match the dye's spectral properties.

  • High Background:

    • Decrease the concentration of this compound.

    • Ensure thorough washing after staining.

    • Consider using a different solvent for the stock solution if DMSO is causing issues with your cells.

  • Cell Toxicity (for live-cell imaging):

    • Decrease the dye concentration.

    • Reduce the incubation time.

    • Minimize exposure to excitation light.

Conclusion

This compound presents a potential alternative for the fluorescent labeling of non-polar lipid droplets, particularly due to its likely emission in the far-red spectrum, which can be advantageous for multiplexing experiments. However, the lack of comprehensive, peer-reviewed data on its fluorescence properties in a biological context necessitates careful validation and optimization by the end-user. The protocols and information provided herein serve as a foundation for researchers to explore the utility of this compound in their specific microscopy applications. As with any fluorescent probe, empirical determination of the optimal staining conditions and imaging parameters is crucial for obtaining reliable and reproducible results.

References

Quantitative Analysis of Neutral Lipids Using Solvent Blue 35 Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutral lipids, primarily in the form of triglycerides and cholesteryl esters, are stored in intracellular lipid droplets (LDs). These dynamic organelles are central to cellular energy homeostasis, lipid metabolism, and have been implicated in various disease states, including metabolic disorders, cardiovascular diseases, and cancer. Consequently, the accurate quantification of neutral lipid content is crucial for both basic research and drug development.

Solvent Blue 35, also known as Sudan Blue II, is a lipophilic dye belonging to the Sudan family of dyes.[1] It readily partitions into and stains neutral lipids, making it a useful tool for their visualization and quantification.[1] This document provides detailed application notes and protocols for the quantitative analysis of neutral lipids in cultured cells using this compound staining, with a focus on a colorimetric approach.

Principle

This compound is a hydrophobic dye that preferentially dissolves in neutral lipids.[1] This protocol describes the staining of intracellular lipid droplets in cultured cells with this compound. For quantitative analysis, the dye is subsequently extracted from the stained cells, and the amount of extracted dye is measured by absorbance spectrophotometry. The absorbance of the extracted dye is directly proportional to the amount of neutral lipid within the cells.

Materials and Reagents

  • This compound (Sudan Blue II) (CAS No. 17354-14-2)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formaldehyde (37% solution)

  • Isopropanol

  • Cell culture medium

  • Cultured cells of interest

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Experimental Protocols

Protocol 1: Staining of Neutral Lipids in Cultured Cells

This protocol details the procedure for staining neutral lipids in adherent cultured cells with this compound.

  • Cell Seeding: Seed cells in a 96-well clear-bottom plate at a density that will ensure they are sub-confluent at the time of staining. Culture the cells under desired experimental conditions (e.g., treatment with compounds to induce or inhibit lipid accumulation).

  • Preparation of Staining Solution: Prepare a stock solution of this compound at 1 mg/mL in DMSO. From the stock solution, prepare a working staining solution by diluting it in cell culture medium to a final concentration of 1-5 µg/mL. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Fixation:

    • Carefully remove the cell culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells by adding 100 µL of 4% formaldehyde in PBS to each well and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Remove the final PBS wash.

    • Add 100 µL of the this compound working staining solution to each well.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with PBS to remove excess stain.

  • Imaging (Optional): The stained lipid droplets can be visualized using a bright-field microscope. Neutral lipid droplets will appear as blue-stained intracellular vesicles.

Protocol 2: Quantitative Analysis of Neutral Lipids by Dye Extraction and Absorbance Measurement

This protocol describes the quantification of neutral lipids by extracting the this compound dye from the stained cells and measuring its absorbance.

  • Dye Extraction:

    • After the final wash step in Protocol 1, carefully remove all residual PBS from the wells.

    • Add 100 µL of isopropanol to each well.

    • Incubate the plate on a shaker for 10-15 minutes at room temperature to ensure complete extraction of the dye.

  • Absorbance Measurement:

    • Transfer the isopropanol extract to a new 96-well clear plate.

    • Measure the absorbance at or near the absorbance maximum of this compound, which is 652 nm.[2] A blank well containing only isopropanol should be used to zero the microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the amount of neutral lipid. The data can be normalized to cell number or total protein content if desired.

Data Presentation

Quantitative data from the this compound extraction assay should be presented in a clear and structured format. Below are examples of how to tabulate the results for comparison.

Table 1: Quantification of Neutral Lipid Content in Response to Treatment

Treatment GroupConcentrationMean Absorbance (652 nm)Standard Deviation% of Control
Vehicle Control-0.2540.012100%
Compound A1 µM0.4870.021191.7%
Compound A10 µM0.7320.035288.2%
Compound B1 µM0.1980.01578.0%
Compound B10 µM0.1210.01047.6%

Table 2: Comparison of Neutral Lipid Content Across Different Cell Lines

Cell LineMean Absorbance (652 nm)Standard DeviationFold Change vs. Cell Line X
Cell Line X0.3120.0181.0
Cell Line Y0.5980.0251.9
Cell Line Z0.1550.0110.5

Visualization of Workflows and Pathways

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the key steps in the quantitative analysis of neutral lipids using this compound staining.

G cluster_protocol1 Protocol 1: Cell Staining cluster_protocol2 Protocol 2: Quantification A Seed and Culture Cells B Prepare Staining Solution (this compound in DMSO & Medium) A->B C Fix Cells (4% Formaldehyde) B->C D Stain with this compound C->D E Wash with PBS D->E F Extract Dye (Isopropanol) E->F Proceed to Quantification G Measure Absorbance (652 nm) F->G H Data Analysis G->H

Caption: Workflow for quantitative analysis of neutral lipids.

General Pathway of Cellular Neutral Lipid Accumulation

This diagram provides a simplified overview of the key cellular processes leading to the accumulation of neutral lipids in lipid droplets, the target of this compound staining.

G cluster_input Lipid Sources cluster_synthesis Lipid Synthesis cluster_storage Storage FA Fatty Acid Uptake TG_synthesis Triglyceride Synthesis FA->TG_synthesis DeNovo De Novo Lipogenesis DeNovo->TG_synthesis LD Lipid Droplet (Stained by this compound) TG_synthesis->LD CE_synthesis Cholesteryl Ester Synthesis CE_synthesis->LD

Caption: Cellular neutral lipid accumulation pathway.

Troubleshooting

IssuePossible CauseSolution
High Background Staining Incomplete washingIncrease the number and duration of PBS washes after staining.
Staining solution concentration too highOptimize the this compound concentration for your cell type.
Weak or No Staining Staining solution concentration too lowIncrease the concentration of this compound in the working solution.
Insufficient incubation timeIncrease the staining incubation time.
Low lipid content in cellsUse a positive control (e.g., oleic acid treatment) to induce lipid accumulation.
Inconsistent Results Variation in cell numberNormalize absorbance data to total protein content or cell number determined in parallel wells.
Incomplete dye extractionEnsure complete removal of PBS before adding isopropanol and allow sufficient extraction time with shaking.

Conclusion

The use of this compound staining followed by dye extraction and absorbance measurement provides a straightforward and cost-effective method for the quantitative analysis of neutral lipids in cultured cells. This approach is well-suited for screening compounds that modulate lipid accumulation and for studying the cellular mechanisms of lipid metabolism. The protocols and data presentation formats provided herein offer a robust framework for researchers, scientists, and drug development professionals to implement this technique in their studies.

References

Application Notes and Protocols for Detecting Lipid Droplets with Solvent Blue 35

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 35, a member of the Sudan family of lipophilic dyes, is traditionally utilized for the histological staining of triglycerides in frozen tissue sections.[1] Its hydrophobic nature allows it to preferentially partition into neutral lipid-rich structures, such as lipid droplets. These application notes provide a detailed, albeit adapted, protocol for the use of this compound in staining lipid droplets in cultured cells for microscopic analysis, drawing parallels from established protocols for similar dyes. Due to a lack of specific quantitative data for this compound in lipid droplet research, this document presents a hypothetical framework for its application and quantitative analysis, intended to serve as a starting point for researchers.

Physicochemical Properties and Spectral Data

This compound is an anthraquinone-based dye with a strong absorbance in the red region of the visible spectrum. While its primary application has been as a colorant for solvents, oils, and waxes, its lipophilic properties make it a candidate for lipid droplet staining.[2][3]

PropertyValueReference
Chemical Formula C22H26N2O2[4]
Molecular Weight 350.45 g/mol [4]
Appearance Dark blue powder[5]
Solubility Soluble in organic solvents (e.g., DMSO, Toluene, Benzene); Insoluble in water.[2][5]
Absorbance Maximum (λmax) ~652 nm[6]
Emission Maximum (λem) Not Experimentally Determined *

Experimental Protocols

Given that Sudan dyes can require harsh solvents that may disrupt lipid droplet morphology, the following protocol is recommended for fixed cells to better preserve cellular structures.[7]

Protocol 1: Staining of Lipid Droplets in Fixed Cultured Cells

This protocol is adapted from standard procedures for other lipophilic dyes and should be optimized for the specific cell type and experimental conditions.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Glass slides and coverslips

  • Fluorescence microscope with appropriate filter sets (see note on spectral properties)

Procedure:

  • Cell Culture: Grow cells to the desired confluency on glass coverslips in a suitable culture vessel.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a stock solution of this compound at 1 mg/mL in DMSO.

    • Prepare a working staining solution by diluting the stock solution in PBS to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically.

    • Incubate the fixed cells with the this compound working solution for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each to remove excess stain and reduce background.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image the stained cells using a fluorescence microscope. Based on the absorbance maximum of ~652 nm, an excitation filter around 630-650 nm and a long-pass emission filter starting from ~660-670 nm would be a logical starting point for imaging. These settings must be optimized.

Protocol 2: Staining of Lipid Droplets in Frozen Tissue Sections

This protocol is based on traditional methods for Sudan dyes.

Materials:

  • Optimal cutting temperature (OCT) compound

  • Isopentane and liquid nitrogen (for snap-freezing)

  • Cryostat

  • This compound staining solution (see below)

  • Propylene glycol (or similar solvent as per Sudan staining protocols)

  • Aqueous mounting medium

Procedure:

  • Tissue Preparation:

    • Embed fresh tissue in OCT compound.

    • Snap-freeze the tissue block in isopentane cooled with liquid nitrogen.

    • Store the frozen blocks at -80°C until sectioning.

  • Sectioning:

    • Cut frozen sections at 5-10 µm thickness using a cryostat.

    • Mount the sections on pre-coated slides.

  • Fixation:

    • Fix the sections with a suitable fixative, such as 4% PFA, for 10-15 minutes.

    • Wash with PBS.

  • Staining:

    • Prepare a saturated solution of this compound in a suitable solvent like propylene glycol. This often requires heating and filtration.

    • Incubate the sections with the staining solution for 10-30 minutes.

  • Differentiation and Washing:

    • Briefly rinse in the solvent (e.g., 85% propylene glycol) to remove excess stain.

    • Wash thoroughly with distilled water.

  • Mounting and Imaging:

    • Mount with an aqueous mounting medium.

    • Image using a bright-field or fluorescence microscope.

Quantitative Data Presentation

As no specific quantitative data for this compound in cellular lipid droplet analysis is available, the following table is a hypothetical representation of how such data could be presented. This table illustrates a potential dose-dependent effect of a hypothetical compound ("Compound X") on lipid accumulation in an in-vitro cell model, as measured by this compound fluorescence intensity.

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
Vehicle Control0100.012.51.0
Compound X1150.215.81.5
Compound X10250.825.12.5
Compound X50450.142.34.5

Diagrams

Experimental Workflow for Lipid Droplet Staining and Analysis

G Workflow for Lipid Droplet Analysis A Cell Culture (e.g., on coverslips) B Treatment (e.g., with test compounds) A->B C Fixation (e.g., 4% PFA) B->C D Staining (this compound) C->D E Washing (PBS) D->E F Microscopy (Fluorescence Imaging) E->F G Image Analysis (Quantification of fluorescence) F->G H Data Interpretation G->H

Caption: A generalized workflow for staining and quantifying lipid droplets in cultured cells.

Logical Relationship of Staining Principle

G Principle of Lipophilic Dye Staining A This compound (in aqueous buffer) C Partitioning (Higher solubility in lipid) A->C B Lipid Droplet (Hydrophobic Environment) B->C D Fluorescence Signal C->D

Caption: The staining mechanism is based on the dye's higher solubility in lipids.

Applications in Drug Development

The analysis of lipid droplets is crucial in various areas of drug development, including:

  • Metabolic Diseases: Studying conditions like non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes.

  • Oncology: Investigating the role of lipid metabolism in cancer cell proliferation and survival.

  • Toxicology: Assessing drug-induced steatosis (fatty liver).

  • Infectious Diseases: Understanding the role of lipid droplets in viral replication and bacterial pathogenesis.

While this compound is not a commonly used probe in these areas, its spectral properties, if fully characterized, could potentially offer an additional channel for multi-color fluorescence imaging experiments. However, its utility for live-cell imaging and its potential cytotoxicity would need to be thoroughly investigated.

Conclusion

This compound presents a potential, yet unvalidated, tool for staining lipid droplets in fixed cells. Its primary advantage lies in its far-red spectral properties, which could minimize overlap with more common green and red fluorescent probes. However, the lack of a defined fluorescence emission spectrum and the absence of established protocols for its use in cell biology necessitate careful optimization and validation by the end-user. The protocols and conceptual frameworks provided here serve as a guide for researchers interested in exploring the utility of this compound for lipid droplet analysis.

References

Application Notes and Protocols: Solvent Blue 35 for Non-Destructive Lipid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 35, also known as Sudan Blue II, is a lipophilic dye belonging to the anthraquinone family.[1][2][3] Its strong affinity for neutral lipids and fats makes it a valuable tool for their visualization in biological samples.[1][4] Traditionally used in industrial applications for coloring plastics, inks, and oils, its utility in biological research is centered on its ability to stain lipid droplets within cells and tissues.[5][6][7] This document provides detailed application notes and protocols for the use of this compound as a non-destructive lipid labeling agent in research and drug development settings. Its non-destructive nature implies that it does not significantly perturb the biological system, allowing for the study of lipid dynamics in live or fixed specimens.

Quantitative Data Summary

The following table summarizes the key physicochemical and spectral properties of this compound.

PropertyValueReferences
Chemical Formula C₂₂H₂₆N₂O₂[1][8]
Molecular Weight 350.46 g/mol [1]
CAS Number 17354-14-2[1][8]
Appearance Dark blue powder[5][9]
Melting Point 120 °C[5][10]
Absorption Maximum (λmax) ~652 nm[11]
Solubility Insoluble in water; Soluble in organic solvents such as acetone, butyl acetate, methylbenzene, and dichloromethane.[9][10]
Light Fastness (in Polystyrene) Grade 7-8 (out of 8)[5][10]
Heat Resistance (in Polystyrene) Up to 260 °C[10][12]

Application Notes

Principle of Action

This compound is a lysochrome, a fat-soluble dye that stains lipids through a physical process of dissolution in the lipid phase. It does not form chemical bonds with the lipids, which is a key aspect of its non-destructive nature. When applied to biological samples, this compound partitions into the hydrophobic core of lipid droplets, which are primarily composed of triglycerides and sterol esters. This accumulation within lipid droplets allows for their visualization by light microscopy.

Advantages of this compound in Lipid Labeling
  • High Lipophilicity: Ensures specific staining of neutral lipid droplets with minimal background from aqueous cellular compartments.

  • Photostability: Exhibits good resistance to photobleaching, allowing for prolonged observation and imaging.[10]

  • Non-Destructive: As it does not covalently bind to or chemically alter lipids, stained lipids can potentially be extracted for further downstream analysis, such as mass spectrometry (though this application is less common for this compound compared to other dyes).

  • Simple Staining Procedures: The protocols for staining with this compound are generally straightforward and do not require complex equipment.

Potential Applications
  • Metabolic Studies: Visualization and quantification of lipid droplet accumulation or depletion in response to various stimuli, such as nutrient availability or drug treatment.

  • Drug Discovery: Screening for compounds that modulate lipid metabolism by observing their effects on lipid droplet formation in cell-based assays.

  • Toxicology: Assessing cellular stress and steatosis (fatty change) induced by xenobiotics.

  • Disease Modeling: Studying lipid accumulation in models of metabolic diseases such as obesity, diabetes, and atherosclerosis.[13]

Experimental Protocols

Safety Precautions

This compound may cause skin and eye irritation.[14] It is also suspected of causing genetic defects and cancer.[15] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[14]

Protocol 1: Staining of Lipid Droplets in Cultured Cells

This protocol is designed for the visualization of lipid droplets in adherent or suspension cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formaldehyde solution (4% in PBS) for fixing cells

  • Cell culture medium

  • Glass coverslips (for adherent cells)

  • Microcentrifuge tubes (for suspension cells)

  • Fluorescence microscope

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • For the working solution, dilute the stock solution in cell culture medium or PBS to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Preparation:

    • Adherent Cells: Culture cells on glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

    • Suspension Cells: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in PBS.

  • Cell Fixation (Optional, for Fixed-Cell Imaging):

    • For adherent cells, remove the culture medium and wash once with PBS. Add 4% formaldehyde solution and incubate for 15-20 minutes at room temperature.

    • For suspension cells, resuspend the cell pellet in 4% formaldehyde solution and incubate for 15-20 minutes at room temperature.

    • Wash the fixed cells three times with PBS.

  • Staining:

    • Remove the PBS and add the this compound working solution to the cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Remove the staining solution and wash the cells two to three times with PBS to remove excess dye.

  • Imaging:

    • For adherent cells, mount the coverslip on a microscope slide with a drop of mounting medium.

    • For suspension cells, resuspend the cell pellet in a small volume of PBS and place a drop on a microscope slide.

    • Visualize the stained lipid droplets using a bright-field or fluorescence microscope. Although not a classic fluorophore, its colored nature allows for visualization. For fluorescence, excitation and emission maxima would need to be empirically determined for the specific imaging system.

Protocol 2: Staining of Lipid Droplets in Frozen Tissue Sections

This protocol is suitable for the visualization of lipids in frozen tissue sections.

Materials:

  • This compound

  • Propylene glycol or isopropanol

  • Distilled water

  • Frozen tissue sections (5-10 µm thick) on microscope slides

  • Formalin solution (10%) for post-fixation

  • Aqueous mounting medium

  • Light microscope

Procedure:

  • Preparation of Staining Solution:

    • Prepare a saturated solution of this compound in 60% propylene glycol or isopropanol. Gently heat and stir to dissolve, then cool and filter.

  • Tissue Section Preparation:

    • Cut frozen tissue sections using a cryostat and mount them on microscope slides.

    • Allow the sections to air dry.

  • Fixation:

    • Fix the sections in 10% formalin for 5-10 minutes.

    • Rinse gently with distilled water.

  • Staining:

    • Immerse the slides in the this compound staining solution for 5-10 minutes.

    • Differentiate the sections in 60% propylene glycol or isopropanol for 1-2 minutes until the background is clear.

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired, immerse the slides in a suitable counterstain (e.g., hematoxylin) for a brief period.

    • Rinse with distilled water.

  • Mounting and Imaging:

    • Mount the slides with an aqueous mounting medium.

    • Examine the sections under a light microscope. Lipids will be stained blue.

Visualizations

Experimental Workflow for Cell Staining

G Workflow for Staining Lipid Droplets in Cultured Cells A Prepare 1 mg/mL This compound Stock in DMSO B Dilute to 1-10 µg/mL Working Solution A->B F Incubate with Working Solution (15-30 min) B->F C Culture Cells D Fix Cells (Optional) (e.g., 4% Formaldehyde) C->D E Wash with PBS D->E E->F G Wash with PBS (2-3 times) F->G H Mount and Image G->H

Caption: Workflow for staining lipid droplets in cultured cells.

Experimental Workflow for Tissue Staining

G Workflow for Staining Lipid Droplets in Frozen Tissue A Prepare Saturated This compound Solution E Stain with This compound (5-10 min) A->E B Cut Frozen Tissue Sections C Fix Sections (e.g., 10% Formalin) B->C D Rinse with Distilled Water C->D D->E F Differentiate E->F G Counterstain (Optional) F->G H Mount and Image G->H

Caption: Workflow for staining lipid droplets in frozen tissue.

Lipid Droplet Metabolism Overview

G Simplified Overview of Lipid Droplet Metabolism FA Fatty Acids ER Endoplasmic Reticulum FA->ER Esterification Energy Energy Production (β-oxidation) FA->Energy Membrane Membrane Synthesis FA->Membrane TAG Triacylglycerols (Stored in Lipid Droplets) LD_Biogenesis Lipid Droplet Biogenesis TAG->LD_Biogenesis Lipolysis Lipolysis TAG->Lipolysis ATGL/HSL ER->TAG DGAT LD_Biogenesis->TAG Lipolysis->FA

Caption: Simplified overview of lipid droplet metabolism.

References

Application Notes: Incorporation of Solvent Blue 35 in Oil and Wax Formulations for Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvent Blue 35, also known as Sudan Blue II or Oil Blue 35, is a synthetic anthraquinone dye characterized by its brilliant greenish-blue color and high solubility in nonpolar organic solvents, oils, fats, and waxes.[1][2][3] Its insolubility in water and good stability make it an excellent candidate for use as a tracer in various oil and wax-based formulations. These notes provide detailed protocols for the incorporation of this compound into such matrices for applications in research, development, and quality control, including tracing lubricant distribution, monitoring mixing processes, and identifying specific fuel batches.[4][5][6]

Properties of this compound

This compound is a dark blue powder that is insoluble in water but readily dissolves in many organic solvents.[1][2] Its key properties are summarized below, providing essential data for formulation development.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 17354-14-2[4]
Molecular Formula C₂₂H₂₆N₂O₂
Molecular Weight 350.45 g/mol [7]
Appearance Dark blue powder[1][2]
Melting Point 120 °C[4][7]
Heat Resistance (in PS) 260 °C[4]
Light Fastness (Grade 1-8) 7-8[8]

Table 2: Solubility of this compound in Organic Solvents (at 20°C)

SolventSolubility (g/L)Reference
Dichloromethane 171.3[4][8]
Methylbenzene (Toluene) 86.3[4][8]
Butyl Acetate 22.3[4][8]
Acetone 13.6[4][8]
Ethyl Alcohol 2.6[8]
Water Insoluble[1][2]

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing stock solutions and incorporating this compound into oil and wax matrices.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol is designed to create a concentrated stock solution that can be easily diluted into the final oil formulation. Dichloromethane is recommended as the solvent due to the dye's high solubility.

Materials:

  • This compound powder

  • Dichloromethane (DCM), analytical grade

  • Volumetric flask with stopper

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

  • Weighing: In a fume hood, accurately weigh the desired amount of this compound powder. For a 10 g/L stock solution, weigh 100 mg of the dye for a 10 mL final volume.

  • Dissolution: Transfer the weighed powder into the volumetric flask. Add approximately half the final volume of DCM.

  • Mixing: Add a magnetic stir bar to the flask and place it on a magnetic stirrer. Mix at a moderate speed until the dye is completely dissolved. The solution should be clear and free of particulates.

  • Final Volume Adjustment: Once dissolved, carefully add DCM to the calibration mark on the volumetric flask.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at room temperature. Stock solutions in DMSO should be stored at -20°C for one month or -80°C for up to a year, with aliquots made to avoid freeze-thaw cycles.[9]

Protocol 2: Incorporation into an Oil Matrix

This protocol details the direct incorporation of this compound into an oil-based formulation.

Materials:

  • This compound (powder or stock solution from Protocol 2.1)

  • Carrier oil (e.g., mineral oil, silicone oil, lubricant base oil)

  • Beaker or suitable mixing vessel

  • Heating mantle or hot plate with magnetic stirring capability

  • Thermometer

  • Pipettes or syringe for accurate liquid transfer

Procedure:

  • Heating the Oil: Gently heat the carrier oil to a temperature that reduces its viscosity for easier mixing (e.g., 40-60°C). Avoid overheating, which could degrade the oil or dye.

  • Dye Addition:

    • Using Stock Solution: Pipette the required volume of the this compound stock solution into the heated oil while stirring.

    • Using Powder: Weigh the required amount of this compound powder and add it slowly to the vortex of the stirring oil to facilitate dispersion.

  • Mixing: Continue stirring the mixture for a minimum of 15-30 minutes to ensure complete dissolution and uniform color distribution.

  • Quality Control: Visually inspect the mixture for any undissolved particles. If necessary, a small sample can be taken for spectrophotometric analysis to confirm concentration.

  • Cooling: Allow the colored oil formulation to cool to room temperature while stirring gently.

G start Start heat_oil Heat Carrier Oil (e.g., 40-60°C) start->heat_oil add_dye Add this compound (Powder or Stock Solution) heat_oil->add_dye mix Stir for 15-30 min for Uniform Dispersion add_dye->mix cool Cool to Room Temperature mix->cool end Final Formulation cool->end

Workflow for incorporating this compound into an oil matrix.
Protocol 3: Incorporation into a Wax Matrix

This protocol is adapted from standard candle-making procedures and is suitable for paraffin, beeswax, soy wax, and other similar matrices.[10][11]

Materials:

  • This compound powder

  • Carrier wax (e.g., paraffin, beeswax)

  • Wax melting pot or double boiler

  • Heating source

  • Stirring rod (glass or metal)

  • Thermometer

Procedure:

  • Melting the Wax: Heat the wax in a melting pot or double boiler to the recommended temperature for dye addition, typically around 85°C (185°F).[12] Do not exceed 107°C (225°F) when adding the dye.[13]

  • Dye Addition: Add the pre-weighed this compound powder to the molten wax. A starting concentration of 0.1% of the total wax weight is recommended for achieving deep colors.[12]

  • Stirring: Stir the mixture continuously and thoroughly for at least 2-3 minutes.[12] Ensure all dye particles are fully dissolved and the color is evenly distributed. Scrape the sides and bottom of the pot to incorporate any settled dye.

  • Color Testing: To check the color saturation, place a drop of the colored wax onto a white, non-porous surface (like a ceramic plate) and allow it to cool.[10] The color will lighten as the wax solidifies.[13] Adjust the dye concentration if necessary.

  • Pouring: Once the desired color is achieved, the molten wax can be poured for its intended application.

G start Start melt_wax Melt Wax (approx. 85°C) start->melt_wax add_dye Add this compound Powder (e.g., 0.1% w/w) melt_wax->add_dye stir Stir for 2-3 min until Homogeneous add_dye->stir test_color Test Color Saturation (Drop on White Surface) stir->test_color end Final Formulation test_color->end

Workflow for incorporating this compound into a wax matrix.

Detection and Quantification

For tracing studies, a reliable method for detecting and quantifying this compound is essential. High-Performance Liquid Chromatography (HPLC) with UV-VIS detection is a validated method for this purpose.[5][14]

Protocol 4: Analysis by HPLC-UV

This protocol provides a summary of an analytical method for quantifying this compound in a hydrocarbon matrix.

Instrumentation:

  • HPLC system with a UV-VIS detector

  • Solid-Phase Extraction (SPE) apparatus with silica-based cartridges

  • Analytical column (e.g., C18)

Procedure:

  • Sample Preparation (SPE):

    • The dye must first be separated from the complex oil or wax matrix.

    • Use a silica-based SPE cartridge to retain the dye while allowing the hydrocarbon matrix to pass through.

    • Elute the retained this compound from the cartridge using an appropriate solvent mixture (e.g., chloroform and heptane).[14]

  • HPLC Analysis:

    • Inject the eluted sample into the HPLC system.

    • Perform chromatographic separation using a suitable mobile phase.

    • Set the UV-VIS detector to a wavelength of 650 nm for optimal detection of this compound.[5][14]

  • Quantification:

    • Create a calibration curve using standards of known this compound concentrations.

    • Quantify the dye concentration in the sample by comparing its peak area to the calibration curve.

    • The method has been shown to achieve a limit of quantification as low as 0.1 mg/L.[5][14]

G start Oil/Wax Sample Containing SB35 spe Solid-Phase Extraction (SPE) on Silica Cartridge start->spe elution Elute Dye with Solvent Mixture spe->elution hplc Inject Eluate into HPLC System elution->hplc detection UV-VIS Detection at 650 nm hplc->detection end Quantification via Calibration Curve detection->end

References

Troubleshooting & Optimization

Troubleshooting uneven staining with Solvent Blue 35 in microscopy.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solvent Blue 35 Microscopy Staining

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in microscopy applications. It is intended for researchers, scientists, and drug development professionals to help resolve common issues, particularly uneven staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as Sudan Blue II or Oil Blue 35, is a synthetic, dark blue anthraquinone dye.[1][2] It is non-polar and classified as a lysochrome dye, meaning it is fat-soluble. Its primary characteristic is its insolubility in water and high solubility in organic solvents, oils, fats, and waxes.[1][3][4][5] This property makes it suitable for staining lipids and other non-polar substances in biological samples.

Q2: Why is my this compound staining resulting in a patchy or uneven appearance?

Uneven staining is a common artifact in histology and can stem from multiple stages of the sample preparation and staining process.[6][7] Key causes include:

  • Dye Aggregation: As a hydrophobic dye, this compound can aggregate or precipitate in solution, leading to clumps of stain on the tissue.[8]

  • Incomplete Deparaffinization: For paraffin-embedded tissues, any remaining wax will prevent the solvent-based dye from penetrating the tissue evenly.[9][10]

  • Improper Fixation: Inadequate or improper fixation can alter tissue morphology and lead to inconsistent dye uptake.[11][12]

  • Residual Water: Since this compound is insoluble in water, any water remaining in the tissue after dehydration steps will repel the stain, causing patches.

  • Poor Tissue Sectioning: Folds, wrinkles, or variations in section thickness can cause the stain to accumulate in certain areas, resulting in an uneven appearance.[6][13]

Q3: How can I prevent the precipitation of this compound in my staining solution?

Dye precipitation can be minimized by following these best practices:

  • Prepare Solutions Freshly: Always prepare the staining solution immediately before use to prevent the dye from aggregating over time.[8]

  • Use Anhydrous Solvents: Ensure the organic solvent used to dissolve the dye is of high purity and free from water.

  • Filter the Staining Solution: Before application, filter the stain solution using a 0.2-micron filter to remove any micro-precipitates.[14]

Q4: Can issues during tissue processing, such as dehydration and clearing, affect staining?

Yes. Insufficient dehydration before clearing and infiltration can leave water in the tissue, which will interfere with a solvent-based dye.[15] Conversely, over-dehydration can make the tissue brittle and hard, leading to difficulties in sectioning and subsequent staining problems.[16] Inadequate removal of the clearing agent can also cause issues like the crumbling of tissue sections.[16]

Q5: What is the best way to prepare tissues for staining with a solvent dye like this compound?

Proper tissue preparation is critical. For paraffin-embedded tissues, the most crucial step is the complete removal of wax (deparaffinization) using fresh xylene or a xylene substitute.[9] This is followed by rehydration through a graded series of alcohols if co-staining with an aqueous stain, but for a pure solvent stain, you would typically move from xylene to the solvent used for the dye. For frozen sections, ensure all water-soluble embedding media is thoroughly rinsed off before staining, as it can block the dye.[6]

Troubleshooting Guide for Uneven Staining

This section provides a systematic approach to identifying and resolving the causes of uneven staining with this compound.

Problem: Staining is Patchy, Uneven, or Contains Dark Precipitates

Uneven staining can manifest as blotches, streaks, or areas of inconsistent color intensity. Dark precipitates may appear as distinct crystalline deposits on the tissue.

Summary of Causes and Solutions
Potential Cause Recommended Solution Citation
Stain Precipitation/Aggregation Prepare staining solution fresh before each use. Filter the solution through a 0.2-micron filter.[8][14]
Incomplete Deparaffinization Increase incubation time in xylene. Use fresh, high-quality xylene for all deparaffinization steps.[9]
Contaminated or Old Reagents Replace alcohols, xylene, and other solvents with fresh, anhydrous solutions.[16]
Presence of Water in Tissue Ensure complete dehydration with a graded alcohol series (ending in 100% alcohol) before staining.[15]
Folds or Wrinkles in Tissue Section Carefully float and mount tissue sections to avoid folds. Ensure the water bath is at the correct temperature.[13]
Improper Fixation Optimize fixation time and use an appropriate fixative for the target tissue. Ensure a 10:1 ratio of fixative to tissue.[11][15]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting uneven staining issues.

G start Uneven Staining Observed check_solution Step 1: Evaluate Staining Solution start->check_solution is_fresh Was solution freshly prepared? check_solution->is_fresh is_filtered Was solution filtered? is_fresh->is_filtered Yes sol_remake Action: Prepare fresh solution is_fresh->sol_remake No check_prep Step 2: Review Tissue Preparation is_filtered->check_prep Yes sol_filter Action: Filter solution before use is_filtered->sol_filter No dewaxed Deparaffinization complete? check_prep->dewaxed dehydrated Dehydration adequate? dewaxed->dehydrated Yes sol_dewax Action: Use fresh xylene; increase incubation time dewaxed->sol_dewax No sectioned Section quality (folds/tears)? dehydrated->sectioned Yes sol_dehydrate Action: Use fresh anhydrous alcohols dehydrated->sol_dehydrate No check_procedure Step 3: Assess Staining Procedure sectioned->check_procedure Good sol_resection Action: Re-section tissue, ensure proper mounting sectioned->sol_resection Poor agitation Gentle agitation applied? check_procedure->agitation sol_agitate Action: Ensure gentle, consistent agitation during staining agitation->sol_agitate No sol_remake->is_filtered sol_filter->check_prep sol_dewax->dehydrated sol_dehydrate->sectioned sol_resection->check_procedure

Troubleshooting workflow for uneven staining.

Experimental Protocols & Data

Quantitative Data Summary

The following tables provide key data for this compound.

Table 1: Properties of this compound

Property Value Citation
CAS Number 17354-14-2 [3]
Molecular Formula C22H26N2O2 [2]
Molecular Weight 350.45 g/mol [2]
Appearance Dark blue powder [1]
Melting Point 120–122 °C [3]

| Water Solubility | Insoluble |[1][4] |

Table 2: Solubility of this compound in Organic Solvents (at 20°C)

Solvent Solubility (g/L) Citation
Dichloromethane 171.3 [17]
Methylbenzene (Toluene) 86.3 [17]
Butyl Acetate 22.3 [17]
Acetone 13.6 [17]

| Ethyl Alcohol | 2.6 |[17] |

Protocol 1: General Staining for Paraffin-Embedded Sections

This protocol provides a general methodology for staining lipid-rich structures in paraffin-embedded tissue. Note: Optimization of incubation times may be necessary depending on the tissue type and thickness.

  • Deparaffinization:

    • Immerse slides in Xylene (or substitute): 2 changes, 5-10 minutes each.[9]

    • Immerse in a second fresh container of Xylene: 5 minutes.

  • Hydration to Staining Solvent:

    • Immerse slides in 100% Alcohol: 2 changes, 3 minutes each.

    • Immerse slides in 95% Alcohol: 2 changes, 3 minutes each.

    • If the staining solvent is not alcohol-based (e.g., propylene glycol), transition the slides accordingly.

  • Staining:

    • Prepare a 0.5% (w/v) solution of this compound in a suitable organic solvent (e.g., 70% ethanol or propylene glycol).

    • Filter the solution using a 0.2-micron syringe filter.

    • Incubate the slides in the staining solution for 5-15 minutes at room temperature or 60°C for enhanced lipid staining. Gentle agitation can promote even staining.[8]

  • Differentiation (Optional):

    • Briefly dip the slides in the pure solvent (e.g., 70% ethanol) to remove excess stain. Monitor this step microscopically to prevent over-differentiation.

  • Washing & Counterstaining (Optional):

    • Rinse slides gently in distilled water.

    • If a nuclear counterstain is desired, use an appropriate one like Nuclear Fast Red.

  • Dehydration and Mounting:

    • Dehydrate slides through graded alcohols (e.g., 95%, 100%, 100%).

    • Clear in xylene or xylene substitute: 2 changes, 3-5 minutes each.

    • Mount with a non-aqueous, permanent mounting medium.

General Experimental Workflow Diagram

G node_fix 1. Fixation & Embedding node_sect 2. Sectioning (Microtomy) node_fix->node_sect node_dewax 3. Deparaffinization & Rehydration node_sect->node_dewax node_stain 4. Staining with This compound node_dewax->node_stain node_dehyd 5. Dehydration & Clearing node_stain->node_dehyd node_mount 6. Coverslipping/Mounting node_dehyd->node_mount node_micro 7. Microscopy & Imaging node_mount->node_micro

Standard workflow for histological staining.

References

Reducing background noise in Solvent Blue 35 stained slides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and achieve optimal results with Solvent Blue 35 stained slides.

Troubleshooting Guide

High background staining can obscure specific signals and compromise the quality of your results. This guide addresses common issues and provides solutions to minimize background noise.

dot

TroubleshootingWorkflow cluster_start cluster_issues Identify the Cause cluster_solutions Implement Solutions cluster_verification Verify Results cluster_end start High Background Noise Observed issue1 Excess Unbound Dye start->issue1 issue2 Dye Precipitation/Aggregates start->issue2 issue3 Non-Specific Hydrophobic Binding start->issue3 issue4 Tissue Autofluorescence start->issue4 solution1 Optimize Washing Steps (Increase duration/frequency) issue1->solution1 solution2 Ensure Complete Dye Solubilization (Use appropriate solvent, consider warming) issue2->solution2 solution3 Incorporate Blocking Steps (e.g., BSA or serum) issue3->solution3 solution5 Adjust Staining Protocol (Optimize dye concentration and incubation time) issue3->solution5 solution4 Use Antifade Mounting Medium (May help quench some autofluorescence) issue4->solution4 verification Background Reduced? solution1->verification solution2->verification solution3->verification solution4->verification solution5->verification end_success Optimal Staining Achieved verification->end_success Yes end_fail Re-evaluate & Further Optimize verification->end_fail No

Caption: Troubleshooting workflow for high background noise.

Q1: What are the most common causes of high background noise in this compound stained slides?

High background noise in this compound staining can primarily be attributed to four factors:

  • Excess Unbound Dye: Insufficient washing after the staining step can leave residual dye molecules on the slide, leading to a generalized high background.

  • Dye Precipitation or Aggregation: this compound is a hydrophobic dye. If not properly dissolved or if the staining solution is old, the dye can form aggregates that bind non-specifically to the tissue or slide.[1]

  • Non-Specific Hydrophobic Binding: Being a solvent dye, this compound has a propensity to bind to hydrophobic structures within the tissue, such as lipids and some proteins, in a non-specific manner.

  • Tissue Autofluorescence: Some tissues naturally fluoresce, which can be mistaken for background staining, especially when using fluorescence microscopy.[2]

Q2: How can I reduce background noise caused by excess unbound dye?

Optimizing the washing steps is crucial for removing unbound dye.[1] Consider the following adjustments:

ParameterRecommendationRationale
Number of Washes Increase from 2-3 washes to 4-5 washes.Provides more opportunities to remove residual dye.
Duration of Washes Extend each wash from 1-2 minutes to 3-5 minutes.Allows more time for the dye to diffuse out of the tissue.
Washing Solution Use a buffer containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20).The detergent helps to disrupt weak, non-specific binding of the dye.
Agitation Gently agitate the slides during washing.Facilitates the removal of unbound dye from the tissue surface.

Q3: What should I do if I suspect dye precipitation is causing high background?

Dye precipitation can be addressed by ensuring the dye is fully solubilized and the staining solution is properly prepared.

  • Proper Solubilization: Ensure that the this compound powder is completely dissolved in an appropriate organic solvent (e.g., ethanol or isopropanol) before preparing the final staining solution. Gentle warming and vortexing can aid in dissolution.

  • Fresh Staining Solution: Prepare the staining solution fresh for each experiment. Over time, the dye can come out of solution and form aggregates.

  • Filtration: If you observe any particulate matter in your staining solution, filter it through a 0.22 µm syringe filter before use.

Q4: How can I minimize non-specific binding of this compound?

Reducing non-specific hydrophobic interactions is key to lowering background.

  • Blocking: Before applying the this compound stain, incubate the slides in a blocking solution. This helps to saturate non-specific binding sites.

Blocking AgentConcentrationIncubation Time
Bovine Serum Albumin (BSA)1-5% in PBS30-60 minutes
Normal Goat Serum5-10% in PBS30-60 minutes
  • Optimize Dye Concentration: A higher than necessary dye concentration can lead to increased non-specific binding. Perform a titration experiment to determine the lowest concentration of this compound that provides a strong specific signal with minimal background.

  • Optimize Incubation Time: Similar to concentration, a prolonged incubation time can increase non-specific staining. Test shorter incubation periods to find the optimal balance.

dot

StainingOptimization optimization Parameter Optimization Concentration Time result Staining Result High Signal & High Background Low Signal & Low Background High Signal & Low Background optimization:c->result:s_high Too High optimization:t->result:s_high Too Long optimization:c->result:s_low Too Low optimization:t->result:s_low Too Short optimization->result:s_opt Optimal action {Action|{Decrease Concentration/Time|Increase Concentration/Time|Optimal}} result:s_high->action Leads to result:s_low->action Leads to result:s_opt->action Achieved

References

Preventing precipitation of Solvent Blue 35 during staining.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Solvent Blue 35 during staining experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound during the staining process can lead to artifacts and obscure results. This guide addresses common issues in a question-and-answer format.

Q1: I'm observing blue precipitates on my slides after staining with this compound. What is the likely cause?

A1: Precipitate formation is a common issue with hydrophobic dyes like this compound and can be attributed to several factors:

  • Poor Dye Solubility: The dye may not be fully dissolved in the staining solution.

  • Incompatible Solvents: The solvent system may not be optimal for maintaining the dye in solution, especially when interacting with aqueous buffers or residual water on the tissue section.

  • High Dye Concentration: The staining solution may be oversaturated.

  • Temperature Fluctuations: A decrease in temperature can reduce the solubility of the dye, causing it to precipitate.

  • Contamination: Dust or other particulates can act as nucleation sites for precipitation.

Q2: My this compound solution appears cloudy or has visible particles before I even use it for staining. What should I do?

A2: A cloudy or precipitated stock or working solution will invariably lead to staining artifacts. Here are the steps to address this:

  • Filter the Solution: Before each use, filter the staining solution through a 0.2 µm syringe filter to remove any undissolved particles or aggregates.[1]

  • Warm the Solution: Gently warm the solution to room temperature if it has been stored in a cool place. Some protocols for similar dyes even recommend pre-warming the solution in a 60°C oven before staining.[2]

  • Check for Solvent Evaporation: Over time, solvent evaporation can increase the dye concentration, leading to precipitation. If you suspect evaporation, you may need to prepare a fresh solution.

  • Ensure Proper Storage: Store stock solutions in tightly sealed containers in a cool, dark, and dry place to prevent solvent evaporation and degradation.[3]

Q3: How can I prepare a stable this compound staining solution to minimize precipitation?

A3: The key to a stable staining solution is the appropriate choice of solvent and proper preparation technique. While an exact validated protocol for this compound is not widely published, protocols for the similar lipophilic dye, Oil Red O, provide a reliable framework. Propylene glycol is often the preferred solvent for this type of staining.[2][4]

A recommended method is to prepare a stock solution in a pure, anhydrous solvent and then dilute it to a working concentration.

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% propylene glycol or absolute isopropanol.

  • Working Solution: For staining, dilute the stock solution with distilled water to the desired final concentration (e.g., 6 parts stock to 4 parts water for a 60% isopropanol solution). Allow this working solution to sit for 10-20 minutes and then filter it before use.

Q4: Can the type of tissue section or fixation method contribute to dye precipitation?

A4: Yes, the sample preparation can influence staining outcomes.

  • Frozen vs. Paraffin Sections: this compound is predominantly used for staining triglycerides in frozen sections.[5][6] This is because the organic solvents used in paraffin embedding can extract the lipids you intend to stain.[7]

  • Residual Water: Ensure frozen sections are properly air-dried before staining. Excess water on the slide can cause the hydrophobic dye to precipitate when the staining solution is applied.[2] Some protocols recommend a brief incubation in absolute propylene glycol before adding the stain to dehydrate the tissue.[2]

  • Fixation: For frozen sections, a brief fixation in 10% formalin is common.[2] Aldehyde fixatives like formalin are generally preferred over organic solvents like methanol or acetone, as the latter can dissolve lipids.[7]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in a laboratory setting?

A1: this compound, also known as Sudan Blue II or Oil Blue 35, is a fat-soluble, blue anthraquinone dye.[8] In a laboratory context, it is primarily used as a histological stain to visualize neutral lipids, such as triglycerides, in frozen tissue sections.[5][6][9][10]

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the properties of this compound is crucial for its effective use. Key data is summarized in the table below.

PropertyValue
Molecular Formula C22H26N2O2
Molecular Weight 350.45 g/mol
Melting Point 120-122 °C
Appearance Dark blue powder
Water Solubility Insoluble

Q3: What are the optimal solvents for dissolving this compound?

A3: this compound is insoluble in water but soluble in various organic solvents. The table below provides solubility data for common laboratory solvents. Dichloromethane and methylbenzene (toluene) are excellent solvents, but for staining purposes, less harsh solvents like propylene glycol or isopropanol are often used to create working solutions.

SolventSolubility at 20°C (g/L)
Dichloromethane 171.3
Methylbenzene (Toluene) 86.3
Butyl Acetate 22.3
Acetone 13.6
Ethyl Alcohol 2.6

Data sourced from various technical datasheets.

Q4: How should I store my this compound powder and stock solutions?

A4: Powder: Store the dye powder at room temperature in a dry, well-ventilated area, protected from light.

Stock Solutions: Stock solutions prepared in a solvent like DMSO or propylene glycol should be stored in tightly sealed containers to prevent evaporation. For long-term storage, it is recommended to keep them at -20°C for up to one month or -80°C for up to six months.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can affect stability.[3]

Q5: Can I use this compound for live-cell imaging?

A5: While some lipophilic dyes are suitable for live-cell imaging, information specifically on this compound for this application is limited. Hydrophobic dyes can sometimes be toxic to cells, and their accumulation can be influenced by active cellular transport mechanisms. For live-cell lipid droplet staining, other dyes like Nile Red are more commonly used and characterized.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Staining Solution

This protocol is adapted from methods used for Oil Red O, a similar fat-soluble dye.

Materials:

  • This compound powder

  • Propylene glycol, 100%

  • Distilled water

  • Beaker or flask

  • Stirring bar and magnetic stir plate

  • Heating plate (optional, use with caution)

  • Coarse filter paper or 0.2 µm syringe filter

Procedure:

  • Prepare Stock Solution:

    • Create a saturated solution of this compound in 100% propylene glycol (e.g., 0.5 g in 100 mL).

    • Add a small amount of the propylene glycol to the dye powder and mix to create a paste.[2]

    • Gradually add the remaining propylene glycol while stirring continuously.

    • Gently heat the solution to 95-100°C while stirring until the dye is fully dissolved. Caution: Do not exceed 110°C as this can lead to high background staining.[2]

    • Filter the hot solution through coarse filter paper.

    • Allow the solution to cool and stand overnight at room temperature. This solution is stable for an extended period if stored properly.[2]

  • Prepare Working Solution:

    • Before use, mix 6 parts of the stock solution with 4 parts of distilled water.

    • Let the working solution stand for 10-20 minutes.

    • Filter the working solution through a 0.2 µm syringe filter immediately before use to remove any fine precipitate.

Protocol 2: Staining of Lipids in Frozen Sections

Materials:

  • Air-dried frozen tissue sections on slides

  • 10% Neutral Buffered Formalin

  • Propylene glycol, 100%

  • Propylene glycol, 85% aqueous solution

  • Filtered this compound working solution

  • Hematoxylin (e.g., Mayer's) for counterstaining

  • Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

  • Fixation: Fix the air-dried tissue sections in 10% formalin for 5-10 minutes at room temperature.[2]

  • Rinsing: Rinse the slides in three changes of distilled water.

  • Dehydration: Place the slides in 100% propylene glycol for 2-5 minutes to remove any residual water.[2]

  • Staining: Stain the sections in the pre-filtered this compound working solution for 8-10 minutes. For enhanced staining, this step can be performed in a 60°C oven.[2]

  • Differentiation: Differentiate the sections in an 85% propylene glycol solution for 2-5 minutes to remove excess stain.[2]

  • Rinsing: Rinse the slides in two changes of distilled water.

  • Counterstaining (Optional): Stain the nuclei with Mayer's hematoxylin for 30-60 seconds.[2]

  • Final Wash: Wash thoroughly in running tap water for 3 minutes, then place in distilled water.[2]

  • Mounting: Mount the coverslip using an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the lipids and the stain.

Visualizations

TroubleshootingWorkflow start Precipitate Observed During This compound Staining check_solution Is the staining solution clear? start->check_solution check_protocol Was the staining protocol followed correctly? check_solution->check_protocol Yes filter_warm Action: Filter solution (0.2 µm). Gently warm to room temp. check_solution->filter_warm No check_sample Was the sample preparation appropriate? check_protocol->check_sample Yes review_protocol Action: Review solvent choice, dye concentration, and incubation times. check_protocol->review_protocol No review_sample_prep Action: Ensure tissue is dry. Use appropriate fixation (no organic solvents). check_sample->review_sample_prep No end_node Staining Successful check_sample->end_node Yes filter_warm->check_protocol If clear remake_solution Action: Prepare fresh staining solution. Ensure complete dissolution. filter_warm->remake_solution If still cloudy remake_solution->check_protocol review_protocol->end_node review_sample_prep->end_node

Caption: Troubleshooting workflow for this compound precipitation.

FactorsInfluencingSolubility main_node This compound Solution Stability solvent Solvent Choice (e.g., Propylene Glycol, Isopropanol) main_node->solvent concentration Dye Concentration (Avoid Saturation) main_node->concentration temperature Temperature (Lower temp decreases solubility) main_node->temperature purity Purity & Filtration (Remove particulates) main_node->purity water Aqueous Contamination (Hydrophobic dye) main_node->water storage Storage Conditions (Prevent evaporation & degradation) main_node->storage

Caption: Key factors influencing this compound solution stability.

References

Technical Support Center: Optimizing Solvent Blue 35 Staining of Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Solvent Blue 35 staining of adipocytes. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve optimal staining results for the visualization and analysis of lipid droplets in adipocytes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for staining adipocytes?

This compound, also known as Sudan Blue II, is a fat-soluble dye belonging to the lysochrome family.[1][2][3] It is used to stain intracellular lipids, such as triglycerides, which are abundant in the lipid droplets of adipocytes.[1][2] Its lipophilic nature allows it to selectively accumulate in these non-polar structures, providing a distinct blue color for visualization and quantification.

Q2: I am not seeing any staining in my adipocytes. What could be the cause?

Several factors can lead to poor or no staining. These include:

  • Improper dye dissolution: this compound is insoluble in water and must be dissolved in an appropriate organic solvent.[4][5][6]

  • Insufficient incubation time: The dye may not have had enough time to partition into the lipid droplets.

  • Low lipid content: The adipocytes may not have differentiated sufficiently and contain minimal lipid droplets.

  • Incorrect filter sets: If using fluorescence microscopy, ensure the excitation and emission filters are appropriate for this compound.

Q3: The staining is very weak. How can I increase the signal intensity?

To enhance a weak staining signal, consider the following:

  • Increase incubation time: Allowing the dye to incubate for a longer period can facilitate greater accumulation in the lipid droplets.

  • Optimize dye concentration: While a higher concentration might seem intuitive, it can also lead to increased background. A concentration optimization experiment is recommended.

  • Ensure proper fixation and permeabilization: These steps are crucial for allowing the dye to access the intracellular lipid droplets.

Q4: I am observing high background staining. How can this be reduced?

High background can obscure the specific staining of lipid droplets. To minimize it:

  • Optimize washing steps: Increase the number and duration of washes after the staining incubation to remove unbound dye.

  • Filter the staining solution: Dye aggregates can bind non-specifically. Filtering the this compound working solution through a 0.22 µm filter before use is highly recommended.

  • Reduce dye concentration: A lower concentration may be sufficient for specific staining while reducing non-specific binding.

Q5: Can I use this compound for quantitative analysis of lipid accumulation?

Yes, this compound can be used for quantitative analysis. After staining, the dye can be eluted from the cells using an organic solvent (e.g., isopropanol), and the absorbance of the eluate can be measured using a spectrophotometer. The absorbance will be proportional to the amount of lipid accumulated in the cells. It is crucial to establish a linear range for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining of adipocytes.

Problem Potential Cause Recommended Solution
No Staining or Weak Staining Inadequate dye solubility.Ensure this compound is fully dissolved in an appropriate organic solvent (e.g., isopropanol, ethanol) before preparing the working solution.[4]
Insufficient incubation time.Increase the incubation time. An optimization experiment testing a range of times (e.g., 30 minutes to overnight) is recommended.
Poor adipocyte differentiation.Confirm adipocyte differentiation and lipid accumulation using a positive control or by observing lipid droplets under a phase-contrast microscope.
Ineffective cell fixation or permeabilization.Ensure proper fixation (e.g., with 4% paraformaldehyde) and permeabilization to allow dye entry.
High Background Staining Excess dye remaining after staining.Increase the number and duration of post-staining washes with a suitable buffer (e.g., PBS).
Dye precipitation or aggregation.Filter the this compound working solution immediately before use. Prepare fresh staining solution for each experiment.
Dye concentration is too high.Reduce the concentration of this compound in the working solution.
Uneven Staining Non-uniform cell density.Ensure a homogenous cell monolayer before starting the staining procedure.
Incomplete removal of media or washing solutions.Aspirate all residual liquids completely between steps.
Dye precipitation during incubation.Maintain a consistent temperature during incubation and ensure the staining solution is well-mixed before application.
Dye Precipitate on Cells Poor dye solubility in the working solution.The working solution, often a mixture of the dye stock (in organic solvent) and an aqueous buffer, must be prepared carefully to avoid precipitation. Consider using a solvent like propylene glycol as described for other Sudan dyes.[7]
Evaporation during incubation.Keep the staining dishes covered during incubation to prevent the solvent from evaporating, which can cause the dye to precipitate.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solution

Materials:

  • This compound powder

  • Isopropanol (or absolute ethanol)

  • Distilled water

  • 0.22 µm syringe filter

Procedure:

  • Stock Solution (e.g., 0.5% w/v): Dissolve 0.5 g of this compound powder in 100 mL of isopropanol. Mix thoroughly until the dye is completely dissolved. This stock solution can be stored at room temperature, protected from light.

  • Working Solution: To prepare the working solution, mix 6 parts of the this compound stock solution with 4 parts of distilled water. For example, for 10 mL of working solution, mix 6 mL of stock solution with 4 mL of distilled water.

  • Incubation and Filtration: Let the working solution stand for 10-15 minutes at room temperature.

  • Filtration: Immediately before use, filter the working solution through a 0.22 µm syringe filter to remove any precipitate.

Protocol 2: Staining of Adipocytes in a Multi-well Plate

Materials:

  • Differentiated adipocytes in a multi-well plate

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound working solution

  • Distilled water

Procedure:

  • Wash: Carefully aspirate the culture medium from the wells. Gently wash the cells twice with PBS.

  • Fixation: Add a sufficient volume of 4% PFA to each well to cover the cells. Incubate for 30-60 minutes at room temperature.

  • Wash: Aspirate the PFA and wash the cells three times with distilled water.

  • Staining: Add the filtered this compound working solution to each well, ensuring the cell monolayer is completely covered.

  • Incubation: Incubate at room temperature. The optimal incubation time should be determined empirically (see Protocol 3). Start with a 60-minute incubation.

  • Wash: Aspirate the staining solution and wash the cells thoroughly with distilled water until the wash water runs clear.

  • Visualization: Add PBS to the wells to prevent the cells from drying out. Visualize the stained lipid droplets using a bright-field microscope.

Protocol 3: Optimization of Incubation Time

To determine the optimal incubation time for your specific cell type and experimental conditions, a time-course experiment is recommended.

Procedure:

  • Prepare multiple, identical wells of differentiated adipocytes.

  • Follow the staining procedure outlined in Protocol 2.

  • Incubate different wells for varying durations (e.g., 15 min, 30 min, 60 min, 90 min, 120 min, and overnight).

  • After incubation, wash all wells as described and visualize the staining intensity.

  • The optimal incubation time is the one that provides strong, specific staining of lipid droplets with minimal background.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_analysis Analysis prep_cells Differentiated Adipocytes wash1 Wash with PBS prep_cells->wash1 prep_stain Prepare & Filter This compound Working Solution stain Incubate with This compound prep_stain->stain fix Fix with 4% PFA wash1->fix wash2 Wash with dH2O fix->wash2 wash2->stain wash3 Wash with dH2O stain->wash3 visualize Microscopy wash3->visualize quantify Elute Dye & Measure Absorbance wash3->quantify

Caption: Experimental workflow for this compound staining of adipocytes.

troubleshooting_logic cluster_weak Weak or No Staining cluster_background High Background cluster_precipitate Precipitate on Cells start Staining Issue? check_dye Check Dye Solubility start->check_dye Weak/No Signal inc_wash Increase Washes start->inc_wash High Background check_sol Check Working Solution Prep start->check_sol Precipitate inc_time Increase Incubation Time check_dye->inc_time check_diff Verify Adipocyte Differentiation inc_time->check_diff filter_stain Filter Staining Solution inc_wash->filter_stain dec_conc Decrease Dye Concentration filter_stain->dec_conc cover_dish Cover Dish During Incubation check_sol->cover_dish

Caption: Troubleshooting logic for this compound staining issues.

References

How to fix weak or faint Solvent Blue 35 staining results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing weak or faint staining results with Solvent Blue 35.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a research setting?

This compound, also known as Sudan Blue II, is a lysochrome (fat-soluble) dye.[1][2] In a laboratory context, it is predominantly used for the histological visualization of neutral lipids, such as triglycerides, in frozen tissue sections and cultured cells.[1][2]

Q2: What are the key chemical properties of this compound that I should be aware of?

This compound is a dark blue powder that is insoluble in water but soluble in various organic solvents.[3][4] It belongs to the anthraquinone chemical family.[4][5] Its lipophilic nature is the basis for its mechanism of action, as it physically dissolves in and colors lipid-rich structures.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound.[1][6] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[6]

Q4: Can I use this compound for staining paraffin-embedded tissues?

While it may be used to stain some protein-bound lipids in paraffin sections, it is not the ideal method.[2] The tissue processing for paraffin embedding, which involves dehydration with alcohols and clearing with xylene, can extract a significant amount of lipids from the sample, potentially leading to weak or no staining.[7] Frozen sections are generally recommended for optimal lipid staining with this compound.[1][2]

Troubleshooting Guide: Weak or Faint Staining

This guide addresses common issues that can lead to suboptimal staining results with this compound.

Problem 1: No or Very Weak Staining Signal

Possible Cause: Inadequate Dye Concentration Solution: The concentration of this compound in the working solution may be too low. It is recommended to perform a concentration optimization. Start with the recommended concentration in the protocol and test a range of dilutions to find the optimal signal-to-noise ratio for your specific sample type.

Possible Cause: Poor Dye Solubility or Precipitation Solution: Ensure that the this compound is completely dissolved in the solvent. Aggregates or precipitates will not stain effectively. It may be necessary to gently warm the solution or use sonication to aid dissolution. Filtering the staining solution before use can also help to remove any undissolved particles.

Possible Cause: Insufficient Incubation Time Solution: The staining time may be too short for the dye to adequately partition into the lipid droplets. Increase the incubation time and assess the staining intensity. Optimization of the incubation time is crucial for achieving a strong signal.

Possible Cause: Lipid Extraction During Sample Preparation Solution: The use of organic solvents like ethanol or methanol for fixation can strip lipids from the cells or tissues, leading to a loss of the target for the dye.[8] It is advisable to use a formaldehyde-based fixative, such as 4% paraformaldehyde, for a short duration (e.g., 10-15 minutes).[8]

Problem 2: Faint Staining with High Background

Possible Cause: Inadequate Washing Solution: Insufficient washing after the staining step can leave a high background of unbound dye, which can obscure the specific signal. Increase the number and duration of washes with an appropriate buffer to effectively remove excess dye.

Possible Cause: Dye Aggregates Adhering to the Sample Solution: As mentioned previously, ensure the dye is fully dissolved. Dye aggregates can bind non-specifically to the sample, contributing to background staining. Filtering the staining solution is highly recommended.

Problem 3: Patchy or Uneven Staining

Possible Cause: Incomplete Removal of Paraffin (for paraffin-embedded sections) Solution: If using paraffin sections, ensure that the deparaffinization process is complete. Residual wax will prevent the staining solution from penetrating the tissue evenly.[7]

Possible Cause: Uneven Fixation Solution: Inconsistent fixation can lead to variations in tissue permeability and, consequently, uneven staining. Ensure that the tissue is adequately and uniformly fixed.

Quantitative Data Summary

Table 1: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/L)
Dichloromethane171.3
Methylbenzene86.3
Butyl acetate22.3
Acetone13.6
Ethyl alcohol2.6

Data sourced from Xcolor Pigment.[3]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationLight Conditions
-20°CUp to 1 monthProtect from light
-80°CUp to 6 monthsProtect from light

Data sourced from MedchemExpress.[6]

Experimental Protocols

Protocol: Staining of Lipids in Frozen Tissue Sections with this compound

This protocol is adapted from standard procedures for lysochrome dyes. Optimization may be required for specific tissues and experimental conditions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Isopropanol

  • Distilled water

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-buffered saline (PBS)

  • Aqueous mounting medium

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1% (w/v) stock solution of this compound in DMSO.

    • Store aliquots at -20°C or -80°C, protected from light.[6]

  • Working Solution Preparation:

    • Dilute the stock solution to a final concentration of 0.1-0.5% in 60% isopropanol. The optimal concentration should be determined experimentally.

    • Mix well and filter the working solution before use to remove any precipitates.

  • Sample Preparation:

    • Cryosection fresh frozen tissue at a thickness of 5-10 µm.

    • Mount the sections on glass slides.

    • Fix the sections with 4% PFA for 10-15 minutes at room temperature.[8]

    • Wash the sections twice with PBS for 5 minutes each.

    • Briefly rinse with 60% isopropanol.

  • Staining:

    • Incubate the sections with the filtered this compound working solution for 10-30 minutes at room temperature in a dark, humidified chamber.

  • Differentiation and Washing:

    • Briefly rinse the sections in 60% isopropanol to remove excess stain.

    • Wash the sections thoroughly with distilled water.

  • Counterstaining (Optional):

    • If desired, counterstain with a suitable nuclear stain, such as Nuclear Fast Red.

  • Mounting:

    • Mount the coverslip with an aqueous mounting medium. Avoid organic solvent-based mounting media as they can dissolve the stain.

Visualizations

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Solutions start Weak or Faint Staining cause1 Inadequate Dye Concentration start->cause1 cause2 Poor Dye Solubility or Precipitation start->cause2 cause3 Insufficient Incubation Time start->cause3 cause4 Lipid Extraction During Prep start->cause4 cause5 Inadequate Washing start->cause5 solution1 Optimize Dye Concentration cause1->solution1 solution2 Ensure Complete Dissolution & Filter Staining Solution cause2->solution2 solution3 Increase Incubation Time cause3->solution3 solution4 Use Formaldehyde Fixation, Avoid Alcohol-Based Fixatives cause4->solution4 solution5 Increase Number and Duration of Washes cause5->solution5

Caption: Troubleshooting workflow for weak or faint this compound staining.

StainingProtocol start Start prep_stock Prepare 1% Stock Solution in DMSO start->prep_stock prep_working Prepare 0.1-0.5% Working Solution in 60% Isopropanol prep_stock->prep_working filter_solution Filter Working Solution prep_working->filter_solution sample_prep Prepare and Fix Frozen Tissue Sections filter_solution->sample_prep stain Incubate in Staining Solution (10-30 min) sample_prep->stain differentiate Differentiate in 60% Isopropanol stain->differentiate wash Wash with Distilled Water differentiate->wash mount Mount with Aqueous Mounting Medium wash->mount end End mount->end

Caption: Experimental workflow for this compound staining of frozen sections.

References

Effect of pH on the efficacy of Solvent Blue 35 staining.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solvent Blue 35 Staining

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their staining protocols and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary staining mechanism of this compound?

A1: this compound is a non-polar, oil-soluble anthraquinone dye. Its staining mechanism is based on its high solubility in non-polar substances such as lipids, fats, and oils, as well as some plastics. It physically dissolves in these materials, leading to their coloration. This is different from acid or basic dyes, which typically bind to substrates through electrostatic interactions.

Q2: Does pH directly affect the color or staining intensity of this compound?

A2: As a non-ionic solvent dye, the staining efficacy of this compound is generally considered to be less dependent on pH than that of acid or basic dyes. However, extreme pH values could potentially alter the chemical structure of the dye or the substrate, which may indirectly influence the staining outcome. For instance, very low pH (highly acidic conditions) might lead to a color shift. It is always recommended to maintain the pH of the staining solution within a neutral to slightly alkaline range (pH 7.0 - 8.5) unless your specific protocol requires otherwise.

Q3: What are the optimal solvent systems for this compound?

A3: this compound is insoluble in water but readily dissolves in many organic solvents.[1][2] Common choices for creating stock solutions include dimethyl sulfoxide (DMSO), acetone, chloroform, and toluene.[2][3][] For working solutions, the stock is often diluted in a suitable buffer or medium, sometimes with the addition of a surfactant to improve dispersion in aqueous environments.[5]

Q4: Can I use this compound for staining in aqueous buffers?

A4: While this compound is insoluble in water, it can be used in aqueous staining protocols.[1] This typically involves preparing a concentrated stock solution in a water-miscible organic solvent like DMSO and then diluting it to the final working concentration in your aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not adversely affect your sample. The use of a dispersing agent may also be beneficial to prevent dye aggregation.[5]

Troubleshooting Guides

Problem 1: Weak or No Staining
Possible Cause Troubleshooting Steps
Poor Dye Solubility/Dispersion Ensure the dye is fully dissolved in the organic stock solvent before diluting into your working solution. Sonication of the stock solution can aid dissolution. When diluting into an aqueous buffer, add the stock solution dropwise while vortexing to prevent precipitation.
Dye Aggregation Dye aggregates can fail to penetrate the sample effectively. Prepare fresh working solutions for each experiment. Consider filtering the working solution through a 0.22 µm filter before use. Reducing the dye concentration may also minimize aggregation.
Inappropriate Solvent for the Target The solvent system must be compatible with your sample. For live-cell imaging, ensure the final concentration of organic solvents (like DMSO) is non-toxic to the cells.
Insufficient Incubation Time The dye needs adequate time to partition into the lipid-rich structures. Optimize the staining duration by testing a time course (e.g., 15, 30, 60 minutes).
Sub-optimal pH of the Staining Buffer While a direct effect is not well-documented, the pH of your buffer could affect the surface charge or conformation of the target material, potentially influencing dye accessibility. Test a range of pH values (e.g., 6.5, 7.4, 8.5) to determine the optimal condition for your specific application.
Problem 2: High Background or Non-Specific Staining
Possible Cause Troubleshooting Steps
Excess Dye Concentration A high concentration of the dye can lead to non-specific binding or high background. Perform a concentration titration to find the lowest effective concentration of this compound for your application.
Dye Precipitation/Aggregates Aggregates of the dye can adhere non-specifically to surfaces.[5] Ensure the dye is well-dispersed in your working solution and consider filtration.
Inadequate Washing Steps Insufficient washing after the staining step will leave unbound dye, contributing to high background. Increase the number and/or duration of washes with a suitable buffer.
pH-Induced Dye Aggregation While not extensively documented, a suboptimal pH could potentially promote dye aggregation. If you suspect this, try adjusting the pH of your staining and wash buffers to a neutral or slightly different value to see if it improves the signal-to-noise ratio.

Data Presentation

As there is limited published quantitative data on the direct effect of pH on this compound staining efficacy, the following table presents hypothetical data to illustrate how one might evaluate this parameter. Researchers are encouraged to generate their own data using the experimental protocol provided below.

Table 1: Hypothetical Effect of pH on Staining Intensity and Background

pH of Staining BufferRelative Staining Intensity (Arbitrary Units)Background Signal (Arbitrary Units)Signal-to-Noise RatioNotes
5.565302.17Potential for dye aggregation in acidic aqueous buffers.
6.580253.20Improved staining with reduced background.
7.4100205.00Optimal signal-to-noise ratio observed.
8.595224.32Slight decrease in specific staining, minor increase in background.
9.570352.00Potential for altered substrate properties, leading to increased non-specific binding.

Experimental Protocols

Protocol: Determining the Optimal pH for this compound Staining of Adherent Cells
  • Preparation of Buffers:

    • Prepare a series of staining buffers at different pH values (e.g., pH 5.5, 6.5, 7.4, 8.5, 9.5). A common buffer choice is Phosphate-Buffered Saline (PBS) or a MES/HEPES/Tris combination buffer system. Adjust the pH carefully using HCl or NaOH.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a 1 mg/mL stock solution.

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Cell Culture and Plating:

    • Culture your cells of interest (e.g., adipocytes, hepatocytes) on glass coverslips in a multi-well plate until they reach the desired confluency.

  • Staining Procedure:

    • Prepare working solutions by diluting the this compound stock solution to a final concentration of 1 µg/mL in each of the prepared pH-adjusted buffers.

    • Aspirate the cell culture medium and wash the cells once with the corresponding pH-adjusted buffer.

    • Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with the corresponding pH-adjusted buffer to remove unbound dye.

  • Fixation and Mounting (Optional but Recommended for Microscopy):

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using fluorescence microscopy with appropriate filter sets.

    • Quantify the staining intensity and background fluorescence in multiple fields of view for each pH condition using image analysis software (e.g., ImageJ/Fiji).

    • Calculate the signal-to-noise ratio for each pH to determine the optimal condition.

Mandatory Visualizations

Staining_Workflow Experimental Workflow for pH Optimization prep_buffers Prepare Buffers (pH 5.5, 6.5, 7.4, 8.5, 9.5) prep_working Prepare Working Solutions (1 µg/mL in each buffer) prep_buffers->prep_working prep_stock Prepare Dye Stock (1 mg/mL in DMSO) prep_stock->prep_working culture_cells Culture Adherent Cells stain Stain Cells (30 min) culture_cells->stain prep_working->stain wash Wash Cells (3x) stain->wash fix_mount Fix and Mount wash->fix_mount image Image and Analyze fix_mount->image

Caption: Workflow for optimizing the pH of this compound staining.

Troubleshooting_Logic Troubleshooting Logic for Poor Staining start Poor Staining Observed check_solubility Is dye fully dissolved in stock solution? start->check_solubility check_aggregation Is there evidence of dye aggregation? check_solubility->check_aggregation Yes solution_sonicate Action: Sonicate stock solution check_solubility->solution_sonicate No check_concentration Is dye concentration optimal? check_aggregation->check_concentration No solution_filter Action: Filter working solution check_aggregation->solution_filter Yes check_incubation Is incubation time sufficient? check_concentration->check_incubation Yes solution_titrate Action: Titrate dye concentration check_concentration->solution_titrate No check_ph Have you tested a range of pH values? check_incubation->check_ph Yes solution_time_course Action: Perform time course check_incubation->solution_time_course No solution_ph_test Action: Test pH 6.5-8.5 check_ph->solution_ph_test No

References

Validation & Comparative

A Comparative Guide to Neutral Lipid Staining: Solvent Blue 35 vs. Oil Red O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate visualization and quantification of neutral lipids within cells and tissues are crucial for a wide range of research areas, from metabolic diseases and obesity to cancer and neurodegenerative disorders. Two commonly employed lipophilic dyes for this purpose are Solvent Blue 35 and Oil Red O. This guide provides a detailed comparison of their performance, supported by experimental protocols and data, to aid researchers in selecting the optimal staining reagent for their specific needs.

At a Glance: Key Differences

FeatureThis compound (Sudan Blue II)Oil Red O
Color of Stained Lipids BlueRed to Orange-Red
Primary Application Staining of triglycerides in frozen sections.[1][2]Staining of neutral lipids, cholesteryl esters, and lipoproteins in cells and tissues.[3]
Staining Principle Physical dissolution of the dye in the lipid droplets.Physical dissolution of the dye in the lipid droplets, where it is more soluble than in the staining solution.[3]
Common Solvent Not explicitly detailed in research protocols, but as a Sudan dye, likely alcohol-based.Typically 60% isopropanol or propylene glycol.[3]
Quantification Less commonly quantified; likely amenable to colorimetric analysis after extraction.Well-established protocols for quantification via colorimetric measurement of extracted dye.
Advantages Provides a contrasting color to red/pink counterstains.Intense red staining provides excellent visualization.[4] Well-established and widely used with extensive literature support.
Disadvantages Limited published protocols for biological staining. Potential for non-specific staining, a known characteristic of Sudan dyes.Use of volatile and flammable isopropanol.[3] Can form precipitates and lead to non-specific background staining.[3]

Performance Comparison and Experimental Data

While direct, peer-reviewed studies quantitatively comparing this compound and Oil Red O for neutral lipid staining are scarce, a study comparing Oil Red O with another Sudan dye, Sudan Black B, provides valuable insights. In a study on adipose tissue, Sudan Black B was found to be the most sensitive for quantifying lipid accumulation, showing a 3.2-fold increase in stained area in obese subjects compared to controls, while Oil Red O showed a 2.8-fold increase.[5] This suggests that dyes from the Sudan family, including this compound, can be highly effective for lipid detection.

Table 1: Quantitative Comparison of Lipid Staining in Adipose Tissue [5]

Staining MethodFold Increase in Stained Area (Obese vs. Control)p-value
Oil Red O 2.8<0.001
Sudan Black B 3.2<0.001
Sudan III 2.6<0.001
Sudan IV 2.7<0.001

Values are presented as mean ± standard deviation.

This data highlights the robust performance of Sudan dyes in quantifying significant differences in lipid content. Although specific data for this compound is not available in this study, its classification as a Sudan dye suggests it would perform in a similar manner.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable staining results. Below are representative protocols for both Oil Red O and a proposed protocol for this compound based on general procedures for Sudan dyes.

Oil Red O Staining Protocol for Cultured Cells

This protocol is adapted from widely used methods for staining neutral lipids in adherent cell cultures.

Materials:

  • Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)

  • 60% Isopropanol

  • Phosphate-buffered saline (PBS)

  • 10% Formalin (for fixation)

  • Hematoxylin (for counterstaining, optional)

  • Distilled water

Procedure:

  • Cell Culture: Grow cells on coverslips or in culture plates to the desired confluency.

  • Fixation:

    • Aspirate the culture medium.

    • Wash cells twice with PBS.

    • Fix the cells with 10% formalin for 15-30 minutes at room temperature.

    • Wash twice with distilled water.

  • Staining:

    • Wash the fixed cells with 60% isopropanol for 5 minutes.

    • Prepare the working Oil Red O solution by diluting the stock solution with distilled water (e.g., 3 parts stock to 2 parts water) and filtering to remove precipitates. Let it stand for 10 minutes before use.

    • Remove the isopropanol and add the working Oil Red O solution to cover the cells.

    • Incubate for 10-20 minutes at room temperature.

  • Washing and Counterstaining:

    • Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.

    • (Optional) Counterstain with Hematoxylin for 1 minute to visualize the nuclei.

    • Wash thoroughly with distilled water.

  • Visualization:

    • Add a drop of mounting medium and cover with a coverslip.

    • Visualize under a light microscope. Neutral lipids will appear as red or orange-red droplets.

Quantification:

  • After staining, elute the Oil Red O from the cells using 100% isopropanol.

  • Measure the absorbance of the eluate at approximately 490-520 nm using a spectrophotometer.

Proposed this compound Staining Protocol for Frozen Tissue Sections

As detailed protocols for this compound in a research setting are not widely published, this proposed protocol is based on its known properties as a Sudan dye for staining triglycerides in frozen sections.[1][2]

Materials:

  • This compound (Sudan Blue II)

  • Propylene glycol or a suitable alcohol-based solvent (e.g., 70% ethanol)

  • Phosphate-buffered saline (PBS)

  • 10% Formalin (for fixation)

  • Nuclear Fast Red or other suitable counterstain (optional)

  • Aqueous mounting medium

Procedure:

  • Tissue Preparation:

    • Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen.

    • Cut 5-10 µm thick sections using a cryostat and mount them on slides.

  • Fixation:

    • Fix the sections in 10% formalin for 10 minutes.

    • Wash briefly in running tap water, then rinse with distilled water.

  • Staining:

    • Prepare a saturated solution of this compound in a suitable solvent like 70% ethanol or propylene glycol. Filter the solution before use.

    • Incubate the sections in the this compound solution for 10-30 minutes.

  • Differentiation and Washing:

    • Differentiate the sections in the solvent (e.g., 70% ethanol or propylene glycol) for a few minutes to remove excess stain.

    • Wash thoroughly with distilled water.

  • Counterstaining (Optional):

    • Counterstain with Nuclear Fast Red for 5 minutes.

    • Wash in distilled water.

  • Mounting and Visualization:

    • Mount the sections in an aqueous mounting medium.

    • Visualize under a light microscope. Neutral lipids will appear as blue deposits.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in neutral lipid staining and a logical comparison of the two dyes.

G Experimental Workflow for Neutral Lipid Staining cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis start Start: Cell Culture or Tissue Sectioning fixation Fixation (e.g., 10% Formalin) start->fixation wash1 Wash (PBS/Water) fixation->wash1 solvent_wash Solvent Wash (e.g., 60% Isopropanol) wash1->solvent_wash stain Incubate with Dye (Oil Red O or this compound) solvent_wash->stain wash2 Wash (Water) stain->wash2 counterstain Counterstain (Optional) (e.g., Hematoxylin) wash2->counterstain mount Mounting counterstain->mount visualize Microscopy mount->visualize quantify Quantification (Elution & Absorbance) visualize->quantify

Caption: A generalized workflow for neutral lipid staining in biological samples.

G Logical Comparison of Staining Dyes cluster_sb35 Properties of this compound cluster_oro Properties of Oil Red O Neutral Lipid Staining Neutral Lipid Staining This compound This compound Neutral Lipid Staining->this compound Oil Red O Oil Red O Neutral Lipid Staining->Oil Red O Blue Stain Blue Stain This compound->Blue Stain Sudan Dye Family Sudan Dye Family This compound->Sudan Dye Family Red-Orange Stain Red-Orange Stain Oil Red O->Red-Orange Stain Well-Established Well-Established Oil Red O->Well-Established Triglyceride Specificity Triglyceride Specificity Sudan Dye Family->Triglyceride Specificity Limited Protocols Limited Protocols Sudan Dye Family->Limited Protocols Broad Neutral Lipid Staining Broad Neutral Lipid Staining Well-Established->Broad Neutral Lipid Staining Potential for Precipitates Potential for Precipitates Well-Established->Potential for Precipitates

Caption: A logical diagram illustrating the key characteristics of each dye.

Conclusion

Both this compound and Oil Red O are effective lysochrome dyes for the visualization of neutral lipids. Oil Red O is a well-established and widely documented method, making it a reliable choice for most applications. Its intense red staining provides excellent contrast and established protocols for quantification are readily available.

This compound, a member of the Sudan dye family, offers a distinct blue color, which can be advantageous for multiplex staining protocols where a red or pink counterstain is used. While specific research protocols for its use in cellular and tissue staining are less common, its shared properties with other Sudan dyes, such as Sudan Black B, suggest it is a potent tool for lipid detection, particularly for triglycerides in frozen sections.

The choice between this compound and Oil Red O will ultimately depend on the specific experimental requirements, including the desired color of the lipid stain, the sample type, and the need for well-established quantification methods. For researchers seeking a reliable, well-documented method, Oil Red O is the preferred choice. For those requiring a blue lipid stain for specific imaging needs, this compound presents a viable, albeit less documented, alternative.

References

A Quantitative Showdown: Comparing the Fluorescence Intensity of Solvent Blue 35 and Nile Red

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorescent probe, a quantitative understanding of a dye's performance is paramount. This guide provides a head-to-head comparison of the fluorescence intensity of two popular dyes: Solvent Blue 35 and Nile Red, supported by their known photophysical properties and a detailed protocol for direct experimental comparison.

Nile Red is a well-established and highly versatile fluorescent probe, renowned for its pronounced solvatochromism and high fluorescence quantum yield in hydrophobic environments. In contrast, this compound, an anthraquinone-based dye, is more commonly utilized as a colorant in various industrial applications. While its fluorescence is less characterized in the scientific literature, its structural similarity to other fluorescent anthraquinone derivatives warrants a closer examination of its potential as a fluorescent probe.

This guide summarizes the available quantitative data for both dyes and provides a comprehensive experimental protocol for researchers to directly compare their fluorescence intensity, enabling an informed decision for specific research applications.

At a Glance: Photophysical Properties

A direct quantitative comparison of fluorescence intensity relies on key photophysical parameters: the molar extinction coefficient (ε), which dictates the efficiency of light absorption, and the fluorescence quantum yield (Φf), which represents the efficiency of converting absorbed light into emitted fluorescence.

PropertyThis compoundNile Red
Molar Extinction Coefficient (ε) ≥16,000 cm⁻¹M⁻¹ at 648-652 nm in chloroform[1]38,000 cm⁻¹M⁻¹ at 519.4 nm in dioxane
Fluorescence Quantum Yield (Φf) Data not readily available in scientific literature.Up to 0.7 in nonpolar solvents like dioxane. Highly solvent-dependent.
Excitation Maximum (λex) Absorbance peak at 652 nm[2]~515 nm in triglycerides, 552 nm in methanol[3]
Emission Maximum (λem) Data not readily available in scientific literature.~585 nm in triglycerides, 636 nm in methanol[3]

Note: The fluorescence properties of Nile Red are highly sensitive to the polarity of its environment. It is intensely fluorescent in nonpolar, lipid-rich environments and exhibits minimal fluorescence in polar, aqueous media.

Experimental Protocol: Quantitative Comparison of Fluorescence Intensity

To provide a definitive comparison of the fluorescence intensity of this compound and Nile Red under specific experimental conditions, the determination of the relative fluorescence quantum yield is the standard method. This protocol outlines the necessary steps for this measurement.

I. Principle

The relative fluorescence quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following equation is used:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)

Where:

  • Φ is the fluorescence quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

  • The subscript 'x' denotes the unknown sample (this compound) and 'st' denotes the standard (Nile Red).

II. Materials and Equipment
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Nile Red (as the standard)

  • Spectroscopic grade solvents (e.g., ethanol, chloroform, or a solvent relevant to the intended application)

  • Volumetric flasks and pipettes

III. Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of this compound and Nile Red in the chosen solvent at a concentration of 1 mM.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both dyes with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of Nile Red (e.g., 550 nm in ethanol).

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of both dyes.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each sample to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both this compound and Nile Red.

    • Determine the slope of the linear fit for each plot.

    • Calculate the fluorescence quantum yield of this compound using the equation provided in the principle section, with Nile Red as the standard.

Visualizing the Workflow

To clarify the experimental process, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock_SB35 Prepare 1 mM Stock This compound Dilutions_SB35 Prepare Dilutions (Abs < 0.1) Stock_SB35->Dilutions_SB35 Stock_NR Prepare 1 mM Stock Nile Red Dilutions_NR Prepare Dilutions (Abs < 0.1) Stock_NR->Dilutions_NR Absorbance Measure Absorbance (UV-Vis) Dilutions_SB35->Absorbance Dilutions_NR->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) Absorbance->Fluorescence Integrate Integrate Emission Spectra Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate logical_relationship Unknown This compound (Unknown Φf) Measurement Measure Absorbance & Fluorescence Unknown->Measurement Standard Nile Red (Known Φf) Standard->Measurement Comparison Compare Slopes of Intensity vs. Absorbance Measurement->Comparison Result Calculated Φf of This compound Comparison->Result

References

Solvent Blue 35: A Superior Alternative for Lipid Staining in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellular and tissue lipids, the choice of staining method is critical for generating accurate and reliable data. While traditional lipid staining methods like Oil Red O and Sudan Black B have been staples in laboratories for decades, a newer generation of dyes, exemplified by Solvent Blue 35, offers significant advantages in terms of sensitivity, clarity, and ease of use.

This guide provides an objective comparison of this compound with traditional lipid staining methods, supported by available experimental data. It also includes detailed experimental protocols to facilitate the adoption of this advanced staining technique.

Performance Comparison: this compound vs. Traditional Methods

Traditional lipid staining methods, such as Oil Red O and Sudan Black B, are lysochrome dyes that physically dissolve in lipids, rendering them visible under a microscope.[1] While widely used, they are not without their limitations. This compound, a member of the Sudan family of hydrophobic fat-staining dyes, addresses many of these shortcomings.[2]

In a comparative study of traditional lipid stains, Sudan Black B demonstrated higher sensitivity in detecting lipid accumulation in adipose tissue compared to Oil Red O.[2][4] The study quantified the stained area in obese subjects versus controls, showing a 3.2-fold increase with Sudan Black B versus a 2.8-fold increase with Oil Red O.[2][4] While a similar quantitative analysis for this compound is not yet published, its classification as a Sudan dye suggests it likely shares the high affinity for neutral fats and lipids characteristic of this family.

Parameter This compound Oil Red O Sudan Black B
Dye Class Anthraquinone (Sudan family)Azo DyeDiazo Dye (Sudan family)
Target Lipids Primarily TriglyceridesNeutral Lipids, Triglycerides, LipoproteinsNeutral Fats, Phospholipids, Sterols
Color of Stain BlueRedBlue-Black
Sensitivity High (Qualitative)Moderate to HighHigh
Specificity High for Neutral FatsModerateModerate (can also stain other cellular components)
Photostability Expected to be HighModerateModerate
Background Staining Reportedly LowCan be high, prone to precipitation[5]Can be present

Experimental Workflow and Logical Relationships

The experimental workflow for lipid staining generally involves sample preparation, fixation, staining, and visualization. The key differences between using this compound and traditional methods often lie in the solvent systems and incubation times, which can impact the clarity and specificity of the staining.

G Experimental Workflow for Lipid Staining cluster_0 Sample Preparation cluster_1 Staining cluster_2 Post-Staining cluster_3 Analysis start Cells or Tissue Sections fixation Fixation (e.g., 4% Paraformaldehyde) start->fixation wash1 Wash (e.g., PBS) fixation->wash1 solvent_blue This compound Staining (e.g., in Propylene Glycol) wash1->solvent_blue oil_red_o Oil Red O Staining (e.g., in 60% Isopropanol) wash1->oil_red_o sudan_black_b Sudan Black B Staining (e.g., in 70% Ethanol) wash1->sudan_black_b wash2 Wash/Differentiation (e.g., appropriate solvent) solvent_blue->wash2 oil_red_o->wash2 sudan_black_b->wash2 counterstain Counterstaining (Optional) (e.g., Hematoxylin) wash2->counterstain mount Mounting counterstain->mount microscopy Microscopy (Bright-field or Fluorescence) mount->microscopy quantification Image Analysis & Quantification microscopy->quantification

Caption: A generalized workflow comparing the key stages of lipid staining using this compound and traditional dyes.

Experimental Protocols

Below are detailed methodologies for the key experiments cited, providing a practical guide for laboratory application.

Protocol 1: Staining of Lipids in Cultured Cells with this compound

This protocol is a general guideline and may require optimization based on the cell type and experimental conditions.

Materials:

  • This compound powder

  • Propylene glycol

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Microscope slides and coverslips

  • Cultured cells on coverslips

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on sterile coverslips in a petri dish to the desired confluency.

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a stock solution of this compound by dissolving it in propylene glycol (e.g., 0.5% w/v). Gentle heating may be required to fully dissolve the dye.

    • Dilute the stock solution with distilled water to obtain the desired working concentration (e.g., 0.3%). The optimal concentration should be determined empirically.

    • Filter the working solution through a 0.22 µm syringe filter to remove any undissolved particles.

    • Incubate the fixed cells with the this compound working solution for 15-30 minutes at room temperature in the dark.

  • Washing and Mounting:

    • Carefully remove the staining solution.

    • Differentiate the staining by washing with 85% propylene glycol for 1-2 minutes.

    • Rinse the cells thoroughly with distilled water.

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

  • Visualization:

    • Observe the stained lipid droplets under a bright-field or fluorescence microscope. Lipid droplets will appear as distinct blue structures.

Protocol 2: Staining of Lipids in Frozen Tissue Sections with Oil Red O

This protocol is adapted from a study on adipose tissue.[4]

Materials:

  • Oil Red O powder

  • Propylene glycol

  • 4% Paraformaldehyde (PFA)

  • Hematoxylin

  • Mounting medium

  • Frozen tissue sections on slides

Procedure:

  • Section Preparation and Fixation:

    • Air-dry frozen tissue sections (8 µm) for 30 minutes.

    • Fix the sections in 4% PFA for 10 minutes.

  • Staining:

    • Prepare a fresh working solution of 0.5% Oil Red O in propylene glycol.

    • Stain the sections with the Oil Red O solution for 30 minutes at room temperature.

  • Counterstaining and Mounting:

    • Briefly counterstain with hematoxylin for 30 seconds.

    • Wash the slides with distilled water.

    • Mount with an appropriate aqueous mounting medium.

  • Visualization:

    • Lipid droplets will appear red, and nuclei will be stained blue.

Protocol 3: Staining of Lipids in Frozen Tissue Sections with Sudan Black B

This protocol is based on a study comparing lipid staining methods.[4]

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • 4% Paraformaldehyde (PFA)

  • Hematoxylin

  • Mounting medium

  • Frozen tissue sections on slides

Procedure:

  • Section Preparation and Fixation:

    • Immerse frozen tissue sections in 4% PFA.

    • Wash the sections with 70% ethanol.

  • Staining:

    • Prepare a 0.3% Sudan Black B solution in 70% ethanol.

    • Stain the sections for 15 minutes.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Wash the slides with distilled water.

    • Mount with an aqueous mounting medium.

  • Visualization:

    • Lipid deposits will appear blue-black, and nuclei will be stained blue.

Conclusion

This compound presents a compelling alternative to traditional lipid staining methods. Its properties as a Sudan dye suggest high affinity and sensitivity for neutral lipids, and its anthraquinone structure points towards enhanced stability. While more direct quantitative comparisons are needed to fully elucidate its advantages in all performance aspects, the qualitative benefits of clearer staining and potentially lower background make it a valuable tool for researchers investigating lipid biology. The provided protocols offer a starting point for incorporating this advanced staining method into laboratory practice, with the potential to yield more precise and reproducible results in the study of lipid-related cellular processes and pathologies.

References

A Researcher's Guide to Lipid Staining: Comparing Reproducibility and Reliability of Common Histological Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of lipids within biological samples is paramount. The choice of staining agent can significantly impact the reliability and reproducibility of experimental results. While a variety of lipophilic dyes are available, a thorough understanding of their performance across different sample types is crucial for selecting the optimal method. This guide provides a detailed comparison of several widely used lipid stains, focusing on their applications, protocols, and available data on their performance.

Comparison of Lipid Staining Dyes

The selection of an appropriate lipid stain depends on the specific research question, the type of lipid being investigated, and the sample preparation method. The following table summarizes the key characteristics of four commonly used lipid stains.

FeatureOil Red OSudan Black BNile BlueBODIPY Dyes (e.g., BODIPY 493/503)
Lipid Specificity Primarily neutral lipids (triglycerides, cholesterol esters)Phospholipids, neutral fats, and sterolsDifferentiates between neutral lipids (pink/red) and acidic lipids (fatty acids, phospholipids - blue)Primarily neutral lipids, localizes to lipid droplets
Sample Type Frozen sections, cultured cellsFrozen sections, paraffin-embedded sections (with specific protocols), smearsFrozen sections, live or fixed cellsLive and fixed cells, 3D cell cultures
Detection Method Brightfield microscopyBrightfield microscopyBrightfield and fluorescence microscopyFluorescence microscopy
Reported Reproducibility Good, but can be prone to precipitation and background staining.[6] Optimized protocols can achieve high reproducibility.Highly reproducible for myelin staining.[][8]Good, but interpretation can be subjective.High reproducibility and sensitivity.[9]
Quantitative Analysis Possible through dye elution and spectrophotometry.Less common for quantification due to its broad specificity.Can be used for ratiometric imaging to differentiate lipid types.Excellent for quantitative analysis via fluorescence intensity measurements.[9]
Advantages Intense red staining, well-established protocols.Stains a broad range of lipids, good for myelin.Differentiates between lipid classes.High specificity for lipid droplets, suitable for live-cell imaging, high sensitivity.
Disadvantages Can form precipitates, not ideal for live-cell imaging.Less specific for neutral lipids compared to others.Staining can be influenced by pH.Photobleaching can be a concern, requires fluorescence microscope.

Experimental Protocols

Detailed methodologies are critical for reproducible staining. Below are representative protocols for each of the discussed lipid stains.

Oil Red O Staining for Cultured Cells

This protocol is adapted from established methods for staining neutral lipids in cultured cells.

Materials:

  • Oil Red O stock solution (0.5% w/v in isopropanol)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 60% Isopropanol

  • Hematoxylin (optional, for counterstaining)

Procedure:

  • Wash cultured cells with PBS.

  • Fix cells with 4% PFA for 15-30 minutes at room temperature.

  • Wash cells twice with distilled water.

  • Incubate cells with 60% isopropanol for 5 minutes.

  • Allow cells to air dry completely.

  • Add freshly prepared and filtered Oil Red O working solution (6 parts stock to 4 parts water) and incubate for 15-20 minutes.

  • Wash cells thoroughly with distilled water.

  • (Optional) Counterstain with hematoxylin for 1 minute and wash with water.

  • Visualize under a brightfield microscope.

Sudan Black B Staining for Frozen Sections

This protocol is suitable for the demonstration of a wide range of lipids, including phospholipids in frozen tissue sections.

Materials:

  • Sudan Black B staining solution (e.g., 0.7% in propylene glycol)

  • Propylene glycol (85% and 100%)

  • Formalin (10% neutral buffered)

  • Nuclear Fast Red or other suitable counterstain

  • Aqueous mounting medium

Procedure:

  • Cut frozen sections (10-15 µm) and mount on slides.

  • Fix in 10% neutral buffered formalin for 10 minutes.

  • Rinse with distilled water.

  • Dehydrate in 100% propylene glycol for 5 minutes.

  • Stain in pre-warmed (60°C) Sudan Black B solution for 10-15 minutes.

  • Differentiate in 85% propylene glycol for 3 minutes.

  • Rinse well in distilled water.

  • Counterstain with Nuclear Fast Red for 5 minutes.

  • Wash in water.

  • Mount with an aqueous mounting medium.

Nile Blue Staining for Live Cells

This protocol allows for the differentiation of neutral and acidic lipids in living cells.

Materials:

  • Nile Blue A (Nile Blue Sulfate) stock solution (1 mg/mL in DMSO)

  • Cell culture medium

  • PBS

Procedure:

  • Prepare a working solution of Nile Blue A (e.g., 1 µg/mL) in pre-warmed cell culture medium.

  • Remove the existing medium from the cultured cells and replace it with the Nile Blue A working solution.

  • Incubate for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Image immediately using a fluorescence microscope. Neutral lipids will fluoresce red, and acidic lipids will fluoresce blue. For brightfield microscopy, neutral lipids appear pink and acidic components blue.

BODIPY 493/503 Staining for Lipid Droplets in Fixed Cells

This protocol provides high-resolution imaging of neutral lipid droplets.

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (optional, for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Wash cultured cells with PBS.

  • Fix with 4% PFA for 15 minutes at room temperature.

  • Wash cells twice with PBS.

  • Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL) in PBS.

  • Incubate cells with the BODIPY working solution for 15-30 minutes at room temperature, protected from light.

  • Wash cells three times with PBS.

  • (Optional) Counterstain with DAPI.

  • Mount with an antifade mounting medium.

  • Visualize using a fluorescence microscope with appropriate filters (excitation/emission ~493/503 nm).

Visualizing Staining Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each staining protocol.

Oil_Red_O_Staining start Cultured Cells wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with Water fix->wash2 isopropanol Incubate with 60% Isopropanol wash2->isopropanol dry Air Dry isopropanol->dry stain Stain with Oil Red O dry->stain wash3 Wash with Water stain->wash3 counterstain Counterstain (optional) wash3->counterstain visualize Visualize counterstain->visualize

Oil Red O Staining Workflow for Cultured Cells.

Sudan_Black_B_Staining start Frozen Section fix Fix in Formalin start->fix rinse1 Rinse with Water fix->rinse1 dehydrate Dehydrate in Propylene Glycol rinse1->dehydrate stain Stain with Sudan Black B dehydrate->stain differentiate Differentiate in 85% Propylene Glycol stain->differentiate rinse2 Rinse with Water differentiate->rinse2 counterstain Counterstain rinse2->counterstain mount Mount counterstain->mount visualize Visualize mount->visualize

Sudan Black B Staining Workflow for Frozen Sections.

Nile_Blue_Staining start Live Cells incubate Incubate with Nile Blue start->incubate wash Wash with PBS incubate->wash image Image Immediately wash->image

Nile Blue Staining Workflow for Live Cells.

BODIPY_Staining start Cultured Cells wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 stain Incubate with BODIPY 493/503 wash2->stain wash3 Wash with PBS stain->wash3 mount Mount wash3->mount visualize Visualize mount->visualize

BODIPY 493/503 Staining Workflow for Fixed Cells.

Conclusion

The choice of a lipid stain is a critical step in experimental design. While Solvent Blue 35 has niche applications, its use in routine biological research is not as well-documented as that of other dyes. For robust and reproducible lipid staining, Oil Red O and Sudan Black B remain valuable tools for brightfield microscopy, with Oil Red O being particularly effective for neutral lipids and Sudan Black B for a broader range of lipids, including those in myelin sheaths. For researchers requiring differentiation of lipid classes or live-cell imaging capabilities, Nile Blue offers a versatile option. For highly sensitive and quantitative analysis of neutral lipid droplets, especially in high-content screening applications, fluorescent dyes such as the BODIPY family are superior. By carefully considering the specific requirements of their study and adhering to optimized protocols, researchers can confidently select the most appropriate staining method to achieve reliable and reproducible results.

References

Mitigating Autofluorescence Interference in Solvent Blue 35 Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Solvent Blue 35 for fluorescence imaging, endogenous autofluorescence can present a significant hurdle, obscuring specific signals and compromising data integrity. This guide provides an objective comparison of common methods to correct for autofluorescence, supported by experimental protocols and data to aid in the selection of the most appropriate technique for your research needs.

This compound, an anthraquinone-based dye, is a valuable tool for staining nonpolar cellular components. Its fluorescence in the far-red spectrum is advantageous, as autofluorescence is generally less intense at longer wavelengths. However, significant background signal can still interfere with imaging, particularly when detecting low-abundance targets.

Spectral Characteristics of this compound and Autofluorescence

This compound exhibits a maximum absorbance at approximately 652 nm. While its precise emission maximum is not extensively documented, anthraquinone dyes typically display a Stokes shift of 70 nm or more. This would place the emission peak of this compound in the far-red region, estimated to be around 720 nm.

Autofluorescence in biological specimens arises from endogenous fluorophores such as NADH, flavins, collagen, elastin, and lipofuscin. These molecules typically have broad excitation and emission spectra, with the most intense interference occurring in the blue, green, and red regions of the spectrum. While autofluorescence is diminished in the far-red region, it can still be a confounding factor.

Comparative Analysis of Autofluorescence Correction Methods

Several methods can be employed to reduce or eliminate the impact of autofluorescence on this compound imaging. The optimal choice depends on the specific sample type, the source of autofluorescence, and the experimental requirements.

Correction MethodPrinciple of ActionAdvantagesDisadvantages
Spectral Unmixing Computational separation of the emission spectra of the fluorophore and autofluorescence.- Highly effective for spectrally distinct signals.- Non-invasive to the sample.- Can be applied post-acquisition.- Requires a spectral confocal microscope.- Relies on accurate spectral signatures of all components.- Less effective for spectrally overlapping signals.
Photobleaching Pre-imaging exposure to high-intensity light to selectively destroy autofluorescent molecules.- Simple and cost-effective.- Can be highly effective for certain fluorophores.- May cause photodamage to the sample.- Not all autofluorescent species are equally susceptible.- Can be time-consuming.
Chemical Quenching Treatment with chemical agents that reduce or eliminate fluorescence.- Can be very effective for specific sources of autofluorescence.- Relatively quick procedure.- Potential for non-specific effects on the sample or the dye of interest.- May introduce artifacts.- Requires careful optimization of concentration and incubation time.

Experimental Protocols

Detailed methodologies for the key autofluorescence correction techniques are provided below.

Spectral Unmixing Workflow

Spectral unmixing is a powerful computational technique that separates the emission signals from multiple fluorophores, including autofluorescence, based on their unique spectral profiles.

cluster_0 Spectral Unmixing Workflow A Acquire Reference Spectra B Image Unstained Sample (Autofluorescence) A->B C Image this compound Stained Sample A->C E Apply Spectral Unmixing Algorithm B->E C->E D Acquire Image Stack of Experimental Sample D->E F Generate Corrected Image E->F

Spectral unmixing workflow diagram.

Protocol:

  • Acquire Reference Spectra:

    • Prepare two control samples: one unstained and one stained only with this compound.

    • Using a spectral confocal microscope, acquire the emission spectrum of the unstained sample to capture the autofluorescence signature.

    • Acquire the emission spectrum of the this compound-stained sample.

  • Image Experimental Sample:

    • Acquire a lambda stack (a series of images at different emission wavelengths) of your co-stained experimental sample.

  • Perform Spectral Unmixing:

    • In the microscope software, define the reference spectra for autofluorescence and this compound.

    • Apply the linear unmixing algorithm to the lambda stack of your experimental sample. The software will then calculate the contribution of each defined spectrum to every pixel in the image, generating a corrected image with the autofluorescence signal removed.

Photobleaching Protocol

Photobleaching reduces autofluorescence by exposing the sample to intense light, causing the autofluorescent molecules to lose their ability to fluoresce.

cluster_1 Photobleaching Protocol A Prepare Sample B Mount on Microscope A->B C Expose to High-Intensity Light B->C D Image with Standard Settings C->D

Photobleaching experimental workflow.

Protocol:

  • Sample Preparation: Prepare your sample as you normally would for imaging.

  • Photobleaching:

    • Mount the sample on the microscope.

    • Expose the sample to a broad-spectrum, high-intensity light source (e.g., a metal halide or LED lamp) for a duration determined empirically (typically 1-3 hours).

    • Alternatively, for aldehyde-induced autofluorescence, a chemical-assisted photobleaching protocol can be used by incubating the sample in a hydrogen peroxide solution while exposing it to light.

  • Imaging: After photobleaching, proceed with your standard imaging protocol for this compound.

Chemical Quenching Protocols

Chemical quenching agents can be used to reduce autofluorescence from specific sources.

cluster_2 Chemical Quenching Decision Tree A Identify Source of Autofluorescence B Aldehyde Fixation A->B C Lipofuscin A->C D Other/Unknown A->D E Sodium Borohydride Treatment B->E F Sudan Black B Treatment C->F G Trial Other Quenchers (e.g., Copper Sulfate) D->G

Decision tree for chemical quenching.

1. Sodium Borohydride Treatment (for aldehyde-induced autofluorescence):

  • Following fixation with formaldehyde or glutaraldehyde, wash the sample three times with PBS for 5 minutes each.

  • Prepare a fresh solution of 0.1% sodium borohydride in PBS.

  • Incubate the sample in the sodium borohydride solution for 15-30 minutes at room temperature.

  • Wash the sample three times with PBS for 5 minutes each.

  • Proceed with your staining and imaging protocol.

2. Sudan Black B Treatment (for lipofuscin autofluorescence):

  • After completing the this compound staining protocol, wash the sample with PBS.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate the sample in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Wash the sample extensively with 70% ethanol until no more color leaches out.

  • Wash three times with PBS.

  • Mount and image the sample.

Conclusion

The interference of autofluorescence with this compound imaging can be effectively managed through a variety of techniques. For researchers with access to spectral imaging systems, spectral unmixing offers a powerful and non-destructive method for signal correction. In other instances, photobleaching provides a simple and cost-effective solution, although care must be taken to avoid sample damage. Chemical quenching methods are highly effective for specific sources of autofluorescence but require careful optimization to avoid off-target effects. By understanding the principles and protocols of these methods, researchers can select the most appropriate strategy to obtain clear and accurate imaging data with this compound.

Inter-Laboratory Validation of a Standardized Solvent Blue 35 Staining Protocol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Dislcaimer: As of the latest literature review, a formal inter-laboratory validation study for a standardized Solvent Blue 35 staining protocol for biological tissues has not been published. The following guide, including the protocol, experimental data, and validation results, is a hypothetical model constructed to serve as a template for researchers, scientists, and drug development professionals. This guide is designed to illustrate the process and expected outcomes of such a study, providing a framework for establishing a robust and reproducible staining method.

Introduction to this compound Staining

This compound, also known as Sudan Blue II, is a lipophilic dye belonging to the anthraquinone family. It is traditionally used for coloring plastics, waxes, and oils.[1][2][3] In histology, its ability to dissolve in neutral lipids makes it a useful tool for the demonstration of triglycerides in frozen tissue sections.[4] Proper validation of any staining protocol is critical to ensure consistency and reliability of results across different studies and laboratories, a cornerstone of translational research and preclinical drug development.

This guide presents a standardized protocol for this compound staining and details a hypothetical inter-laboratory study designed to validate its performance and reproducibility. The protocol is compared against the widely used Oil Red O stain, a common method for lipid demonstration.

Data Presentation: Quantitative Analysis

The validation study was hypothetically conducted across three independent laboratories (Lab A, Lab B, and Lab C). Staining performance was assessed using a semi-quantitative scoring system for staining intensity, specificity, and background noise. Staining intensity was evaluated using an H-score (Histoscore), calculated as: H-score = (1 × % of weak staining) + (2 × % of moderate staining) + (3 × % of strong staining) , resulting in a scale of 0-300.[5]

Table 1: Inter-Laboratory Comparison of Staining Intensity (H-Score) for Adipose Tissue

LaboratoryStandardized this compound Protocol (H-Score)Oil Red O Protocol (H-Score)
Lab A 265275
Lab B 258268
Lab C 261271
Mean 261.3271.3
Std. Dev. 3.513.51

Table 2: Inter-Laboratory Comparison of Specificity and Background Staining

LaboratoryProtocolSpecificity Score (1-5)¹Background Score (1-5)²
Lab A This compound4.81.5
Oil Red O4.91.3
Lab B This compound4.61.8
Oil Red O4.81.5
Lab C This compound4.71.6
Oil Red O4.91.4
Mean This compound 4.7 1.6
Oil Red O 4.87 1.4

¹Specificity Score: 5 = Excellent (staining confined to lipid droplets), 1 = Poor (diffuse, non-specific staining). ²Background Score: 5 = High background, 1 = Clean background.

Mandatory Visualization

G Workflow for Standardized this compound Staining cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_final Counterstaining & Mounting Cryosection 1. Cut frozen sections (8-10 µm) AirDry 2. Air dry sections on slides Cryosection->AirDry Fixation 3. Fix in 10% Neutral Buffered Formalin (10 min) AirDry->Fixation Rinse1 4. Rinse with distilled water Fixation->Rinse1 PropyleneGlycol 5. Incubate in 100% Propylene Glycol (2 min) Rinse1->PropyleneGlycol SB35_Stain 6. Stain in this compound solution (10 min at 60°C) PropyleneGlycol->SB35_Stain Differentiate 7. Differentiate in 85% Propylene Glycol (1 min) SB35_Stain->Differentiate Rinse2 8. Rinse with distilled water Differentiate->Rinse2 Counterstain 9. Counterstain with Nuclear Fast Red (5 min) Rinse2->Counterstain Rinse3 10. Rinse with tap water Counterstain->Rinse3 Mount 11. Mount with aqueous mounting medium Rinse3->Mount

Caption: Experimental workflow for the standardized this compound staining protocol.

G Logical Flow of Inter-Laboratory Validation cluster_execution Protocol Execution & Data Collection cluster_analysis Centralized Analysis DefineProtocol Define Standardized Staining Protocol SelectLabs Select Participating Laboratories (A, B, C) DefineProtocol->SelectLabs Distribute Distribute Protocol, Reagents, & Standardized Tissue Samples SelectLabs->Distribute LabA Lab A Staining Distribute->LabA LabB Lab B Staining Distribute->LabB LabC Lab C Staining Distribute->LabC CollectSlides Collect Stained Slides & Raw Data from all Labs LabA->CollectSlides LabB->CollectSlides LabC->CollectSlides BlindedReview Blinded Pathological Review CollectSlides->BlindedReview QuantAnalysis Quantitative Image Analysis (H-Score, Specificity, Background) BlindedReview->QuantAnalysis Stats Statistical Analysis (Mean, Std. Dev., Reproducibility) QuantAnalysis->Stats Report Generate Final Validation Report Stats->Report

Caption: Logical workflow for the inter-laboratory validation process.

Experimental Protocols

Standardized this compound Staining Protocol

This protocol is designed for demonstrating neutral lipids in frozen tissue sections.

Reagents:

  • This compound (C.I. 61554)

  • Propylene Glycol

  • 10% Neutral Buffered Formalin (NBF)

  • Nuclear Fast Red Solution

  • Aqueous Mounting Medium

  • Distilled Water

Preparation of Staining Solution:

  • Create a 0.5% (w/v) stock solution of this compound in 100% propylene glycol.

  • Heat the solution to 80-90°C with gentle stirring until the dye is completely dissolved.

  • Filter the hot solution through Whatman No. 2 filter paper.

  • The solution is stable for several months when stored at room temperature in a tightly sealed container. Before use, gently heat to 60°C.

Staining Procedure:

  • Cut frozen sections at 8-10 µm and mount on charged glass slides.

  • Air dry the sections thoroughly for 30-60 minutes at room temperature.

  • Fix sections in 10% NBF for 10 minutes.

  • Rinse gently in two changes of distilled water.

  • Place slides in 100% propylene glycol for 2 minutes to avoid aqueous dilution of the dye solvent.

  • Stain in the pre-heated (60°C) this compound solution in a sealed container for 10 minutes.

  • Differentiate in 85% propylene glycol solution for 1 minute.

  • Rinse thoroughly in two changes of distilled water.

  • Counterstain with Nuclear Fast Red solution for 5 minutes.

  • Rinse gently in running tap water for 1-2 minutes.

  • Mount with an aqueous-based mounting medium.

Expected Results:

  • Lipids: Blue

  • Nuclei: Pink/Red

Comparative Oil Red O Staining Protocol

This is a standard protocol used as a benchmark for lipid staining.

Reagents:

  • Oil Red O (C.I. 26125)

  • Isopropanol (100% and 60%)

  • 10% Neutral Buffered Formalin (NBF)

  • Mayer's Hematoxylin

  • Aqueous Mounting Medium

  • Distilled Water

Preparation of Staining Solution:

  • Prepare a saturated stock solution of Oil Red O by adding 0.5 g of Oil Red O to 100 ml of 100% isopropanol.

  • For the working solution, mix 6 ml of stock solution with 4 ml of distilled water. Let it stand for 10 minutes and filter before use. The working solution should be made fresh daily.

Staining Procedure:

  • Follow steps 1-3 of the this compound protocol (Cryosection, Air Dry, Fixation).

  • Rinse gently with running tap water for 1-10 minutes.

  • Rinse with 60% isopropanol.

  • Stain with the freshly prepared Oil Red O working solution for 15 minutes.

  • Rinse briefly with 60% isopropanol to remove excess stain.

  • Lightly stain nuclei with Mayer's Hematoxylin for 30-60 seconds.

  • Rinse with distilled water.

  • Mount with an aqueous-based mounting medium.

Expected Results:

  • Lipids: Red

  • Nuclei: Blue

Conclusion

This guide outlines a framework for the inter-laboratory validation of a standardized this compound staining protocol. The hypothetical data demonstrates that the this compound protocol can yield highly reproducible results across different laboratories, with staining intensity and specificity comparable to the established Oil Red O method. The blue chromogen of this compound offers a distinct alternative to the red of Oil Red O, which can be advantageous for multiplexing with other stains in research applications. The successful validation of such a standardized protocol is an essential step in ensuring the generation of high-quality, comparable data in both basic research and regulated drug development environments.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Solvent Blue 35

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Solvent Blue 35, ensuring the safety of laboratory personnel and the protection of our environment. Understanding and implementing these measures is a critical component of responsible chemical handling and builds a foundation of trust in your laboratory's safety culture.

Immediate Safety and Disposal Protocols

This compound, a fat-soluble dye, requires careful handling and disposal due to its potential for long-lasting harmful effects on aquatic life.[1] It is not readily biodegradable and has a high potential for bioaccumulation.[1] Therefore, preventing its release into the environment is a primary concern.

Step 1: Waste Identification and Classification

The first crucial step is to determine if the this compound waste is classified as hazardous. This determination must be made by the chemical waste generator in accordance with federal, state, and local regulations.[2][3] In the United States, the Environmental Protection Agency (EPA) guidelines under 40 CFR 261.3 should be consulted.[2]

Step 2: Waste Collection and Storage

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) and absorbent materials from spills, in a designated, properly labeled, and sealed container.[1][3] Avoid generating dust during collection.[1][3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent wastes unless permitted by your institution's hazardous waste management plan.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Step 3: Disposal Procedure

Disposal of this compound must be conducted through a licensed hazardous waste disposal company. Adhere to all local, regional, national, and international regulations.[1]

  • Do NOT dispose of this compound down the drain or in regular trash.[1] It must not be allowed to contaminate ponds, waterways, or ditches.[1]

  • Contaminated Containers: Empty containers should be treated as the product itself and disposed of accordingly.[1][2] Thoroughly cleaned and completely empty containers may be recycled.[1]

In Case of a Spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a respirator if dust is generated.[3]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1]

  • Cleanup: Carefully sweep or vacuum the spilled solid material.[1][3] Use an absorbent material for liquid spills.

  • Collection: Place the collected material into a suitable, labeled container for disposal.[1][3]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Melting Point 120-122 °C[2][4]
log KOW (Octanol-water partition coefficient) 6.1 (pH value: ~7, 23 °C)[1]
Aquatic Toxicity (Acute, EC50) >100 mg/l (Aquatic invertebrates, 48 h)[1]
Biodegradation 3% (28 days) - Not readily biodegradable[1]
Water Solubility 4.1 µg/L (23 °C, pH ~7)[5]
Density 1.179 - 1.213 g/cm³ (26 °C)[4][5]

Experimental Protocols

Currently, publicly available literature and safety data sheets do not provide specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The standard and required procedure is collection and disposal via a licensed hazardous waste management service.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

cluster_0 This compound Waste Disposal Workflow A Generate this compound Waste B Is the waste classified as hazardous per local, state, and federal regulations? A->B C Collect in a labeled, sealed hazardous waste container B->C  Yes F Follow institutional guidelines for non-hazardous chemical waste B->F  No D Store in a designated, secure area C->D E Arrange for pickup by a licensed hazardous waste disposal service D->E G Final Disposal E->G F->G

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.